Product packaging for O-Benzyl Posaconazole-d4(Cat. No.:)

O-Benzyl Posaconazole-d4

Cat. No.: B587099
M. Wt: 794.9 g/mol
InChI Key: XZBSQKGAKKWACB-RBPHCDHPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Benzyl Posaconazole-d4, also known as this compound, is a useful research compound. Its molecular formula is C44H48F2N8O4 and its molecular weight is 794.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H48F2N8O4 B587099 O-Benzyl Posaconazole-d4

Properties

IUPAC Name

2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3/t32-,34+,42-,44-/m0/s1/i10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBSQKGAKKWACB-RBPHCDHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)[2H])[2H])N7C=NN(C7=O)[C@@H](CC)[C@H](C)OCC8=CC=CC=C8)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48F2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

O-Benzyl Posaconazole-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of O-Benzyl Posaconazole-d4 in modern analytical research, particularly in the bioanalysis of the potent antifungal agent, Posaconazole. This document provides a comprehensive overview of its application as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, complete with detailed experimental protocols and data presentation.

Introduction: The Need for a High-Fidelity Internal Standard

Posaconazole is a broad-spectrum triazole antifungal agent used in the treatment and prophylaxis of invasive fungal infections. Accurate quantification of Posaconazole in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The complexity of biological samples necessitates the use of an internal standard that can compensate for variations during sample preparation and analysis.

This compound is the deuterated form of O-Benzyl Posaconazole. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects, leading to highly accurate and precise quantification. While this compound is a precursor, in bioanalytical applications measuring Posaconazole, the active moiety, a deuterated Posaconazole standard (like Posaconazole-d4), is typically used. This compound serves as a crucial starting material for the synthesis of this labeled internal standard.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and application in the laboratory.

PropertyValue
Chemical Formula C₄₄H₄₄D₄F₂N₈O₄
Molecular Weight 794.92 g/mol
CAS Number 1246818-95-0
Appearance White to Off-White Solid
Solubility Soluble in Methanol (B129727) and Acetonitrile (B52724)
Storage Recommended storage at -20°C

Application in Bioanalytical Method Development

The primary application of this compound is as a precursor for the synthesis of Posaconazole-d4, which is then used as an internal standard in LC-MS/MS methods for the quantification of Posaconazole in biological matrices such as plasma. The following sections detail a representative experimental protocol for such an application.

Principle of Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard relies on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard (Posaconazole-d4) is added to the biological sample at the beginning of the sample preparation process. The ratio of the mass spectrometric response of the analyte (Posaconazole) to that of the internal standard is then used to calculate the concentration of the analyte in the unknown sample. This ratio remains constant even if there are losses during sample extraction or fluctuations in the instrument's performance.

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Detailed Experimental Protocol: Quantification of Posaconazole in Human Plasma

This protocol is a representative example based on established methodologies for the bioanalysis of Posaconazole.

3.2.1. Materials and Reagents

  • Posaconazole reference standard

  • Posaconazole-d4 internal standard (synthesized from this compound)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

3.2.2. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solutions: Prepare individual stock solutions of Posaconazole and Posaconazole-d4 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Posaconazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards with concentrations ranging from 5 ng/mL to 5000 ng/mL.

  • Internal Standard Working Solution: Dilute the Posaconazole-d4 stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare a series of calibration standards and QC samples at low, medium, and high concentrations.

3.2.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL Posaconazole-d4).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 25 µL Posaconazole-d4 (IS) plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Experimental workflow for plasma sample preparation.

3.2.4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate Posaconazole from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Posaconazole: Precursor ion (m/z) → Product ion (m/z)

    • Posaconazole-d4: Precursor ion (m/z) → Product ion (m/z) (with a +4 Da shift from the unlabeled analyte)

3.2.5. Data Analysis and Quantification

The concentration of Posaconazole in the unknown samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied to determine the concentrations in the test samples.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and analysis. Its role as a precursor to the stable isotope-labeled internal standard, Posaconazole-d4, is fundamental to the development of robust, accurate, and precise bioanalytical methods. The use of such high-fidelity internal standards in LC-MS/MS assays ensures the reliability of pharmacokinetic and other clinical data, ultimately contributing to the safe and effective use of Posaconazole in patients.

O-Benzyl Posaconazole-d4 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to O-Benzyl Posaconazole-d4

This technical guide provides essential information on this compound, a deuterated analog of an impurity of the antifungal agent posaconazole. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in analytical methodologies.

Core Physicochemical Properties

This compound is a stable isotope-labeled form of O-Benzyl Posaconazole. The incorporation of four deuterium (B1214612) atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of O-Benzyl Posaconazole or related compounds.

PropertyValue
Chemical Formula C44H44D4F2N8O4[1][2][3]
Molecular Weight 794.92 g/mol [1][2][3]
CAS Number 1246818-95-0[1][2][3]

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies of posaconazole. Its structural similarity to the analyte ensures comparable extraction efficiency and ionization response in mass spectrometry, while its mass difference allows for clear differentiation.

Below is a diagram illustrating a typical workflow for a pharmacokinetic study employing a deuterated internal standard.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Matrix (e.g., Plasma) spike Spike with This compound (IS) sample->spike extract Protein Precipitation & Solid Phase Extraction (SPE) spike->extract lc UPLC Separation extract->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant pk Pharmacokinetic Profile quant->pk Data Output

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Experimental Protocol: Quantification of O-Benzyl Posaconazole in Plasma

This section details a representative protocol for the quantification of O-Benzyl Posaconazole in a biological matrix using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.

1. Preparation of Stock Solutions and Calibration Standards:

  • Prepare a 1 mg/mL stock solution of O-Benzyl Posaconazole (the analyte) in methanol.
  • Prepare a 1 mg/mL stock solution of this compound (the internal standard, IS) in methanol.
  • Create a series of working solutions for the calibration curve by serially diluting the analyte stock solution.
  • Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation:

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
  • Add 10 µL of the IS working solution to each tube and vortex briefly.
  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

3. UPLC-MS/MS Analysis:

  • UPLC System: Waters ACQUITY UPLC or equivalent.
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the analyte from matrix components.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), positive.
  • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the analyte and the IS.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the IS.
  • Calculate the peak area ratio (Analyte Area / IS Area).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

Biological Context: Mechanism of Action of Posaconazole

O-Benzyl Posaconazole is a precursor to the active pharmaceutical ingredient, Posaconazole. Posaconazole, like other triazole antifungals, targets the ergosterol (B1671047) biosynthesis pathway in fungi. This pathway is crucial for the integrity of the fungal cell membrane. The diagram below illustrates the inhibition point.

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol enzyme->ergosterol Demethylation posaconazole Posaconazole posaconazole->enzyme Inhibition

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards for Antifungal Drug Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated internal standards in the quantitative analysis of antifungal drugs. Accurate therapeutic drug monitoring (TDM) is paramount for optimizing efficacy and minimizing toxicity of antifungal agents. The use of stable isotope-labeled internal standards, particularly deuterated analogues, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for achieving the highest levels of accuracy and precision in this field. This guide provides a comprehensive overview of the available deuterated standards, detailed experimental protocols, and the underlying principles of their application.

The Indispensable Role of Deuterated Internal Standards

In LC-MS/MS analysis, especially in complex biological matrices like plasma or serum, deuterated internal standards are considered the gold standard.[1] These standards are synthetic versions of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[2] This subtle modification results in a compound that is chemically and physically almost identical to the analyte.

The key advantages of using deuterated internal standards include:

  • Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects.[3] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise quantification.

  • Compensation for Sample Preparation Variability: Losses during sample extraction, handling, and injection can introduce significant errors. A deuterated internal standard, added to the sample at the beginning of the workflow, experiences the same losses as the analyte. This allows for accurate correction of any variability introduced during sample processing.

  • Improved Method Robustness and Reproducibility: By accounting for variations in instrument performance and sample matrix, deuterated internal standards lead to more robust and reproducible analytical methods, which is crucial for reliable therapeutic drug monitoring.

Commercially Available Deuterated Antifungal Standards

A range of deuterated internal standards for various classes of antifungal drugs are commercially available. The triazole class of antifungals is particularly well-catered for in this regard.

Table 1: Commercially Available Deuterated Internal Standards for Antifungal Drugs

Antifungal DrugDeuterated Internal StandardDegree of Deuteration
Triazoles
FluconazoleFluconazole-d4d4
ItraconazoleItraconazole-d5[4]d5
Itraconazole-d3d3
Itraconazole-d9d9
PosaconazolePosaconazole-d4[5]d4
VoriconazoleVoriconazole-d3[6]d3
IsavuconazoleIsavuconazole-d4[7]d4
Echinocandins
Micafungin[¹³C₆]-Micafungin*¹³C₆
Anidulafungin (B1665494)Information not readily available-
CaspofunginInformation not readily available-

*Note: While not deuterated, [¹³C₆]-Micafungin is a stable isotope-labeled internal standard that serves the same purpose and is commercially available. The availability of deuterated standards for anidulafungin and caspofungin is limited based on current information. Researchers often utilize structurally similar compounds as internal standards for these molecules.[8][9]

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for the analysis of triazole antifungal drugs using deuterated internal standards with LC-MS/MS. These protocols are based on established and validated methods from the scientific literature.

General Experimental Workflow

The general workflow for the analysis of antifungal drugs using deuterated internal standards can be visualized as follows:

experimental_workflow sample Patient Sample (Plasma/Serum) add_is Addition of Deuterated Internal Standard sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

A generalized workflow for antifungal drug analysis.
Sample Preparation: Protein Precipitation

Protein precipitation is a common, simple, and effective method for extracting antifungal drugs from plasma or serum samples.

Protocol:

  • To a 100 µL aliquot of patient plasma or serum in a microcentrifuge tube, add a known concentration of the corresponding deuterated internal standard (e.g., 50 µL of a 100 ng/mL solution of voriconazole-d3 (B562635) in methanol).

  • Add 400 µL of cold acetonitrile (B52724) (containing 0.1% formic acid to improve protein precipitation and analyte stability).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following tables summarize typical LC-MS/MS parameters for the analysis of common triazole antifungals.

Table 2: Typical Liquid Chromatography Parameters

ParameterSetting
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Table 3: Typical Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Voriconazole 350.1281.1
Voriconazole-d3 353.1284.1
Posaconazole 701.3683.3
Posaconazole-d4 705.3687.3
Itraconazole 705.3392.3
Itraconazole-d5 710.3397.3
Isavuconazole 438.1224.1
Isavuconazole-d4 442.1224.1

Note: These are example transitions and should be optimized for the specific instrument being used.

Quantitative Data and Method Performance

The use of deuterated internal standards allows for the development of highly accurate and precise analytical methods. The following table summarizes typical performance characteristics of LC-MS/MS methods for triazole antifungal drugs.

Table 4: Typical Method Performance Characteristics

Antifungal DrugCalibration Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Recovery (%)
Voriconazole 50 - 10,000< 5%< 7%95 - 105%> 85%
Posaconazole 2 - 1,000< 10%< 10%90 - 110%> 90%
Itraconazole 1 - 500< 10%< 15%85 - 115%> 80%
Isavuconazole 150 - 10,000< 10%< 10%90 - 110%> 90%

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action of antifungal drugs is crucial for interpreting TDM results and for the development of new therapeutic agents.

Azole Antifungals: Inhibition of Ergosterol (B1671047) Biosynthesis

Azole antifungals, such as voriconazole, posaconazole, and itraconazole, exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to a compromised cell membrane, resulting in fungal cell death or growth inhibition.

ergosterol_pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) membrane Fungal Cell Membrane (Normal Function) ergosterol->membrane azole Azole Antifungals azole->inhibition inhibition->lanosterol Inhibition

Mechanism of action of azole antifungals.
Polyene Antifungals: Binding to Ergosterol

Amphotericin B, a polyene antifungal, has a different mechanism of action. It binds directly to ergosterol in the fungal cell membrane, forming pores or channels. This disrupts the integrity of the membrane, leading to leakage of intracellular components and ultimately cell death.

amphotericin_b_moa cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore_formation Pore Formation ergosterol->pore_formation phospholipid Phospholipid Bilayer amphotericin_b Amphotericin B amphotericin_b->ergosterol Binds to leakage Leakage of Intracellular Ions pore_formation->leakage cell_death Fungal Cell Death leakage->cell_death

Mechanism of action of Amphotericin B.

Synthesis of Deuterated Internal Standards

While detailed synthetic protocols are often proprietary, the general approach to synthesizing deuterated internal standards involves introducing deuterium atoms into the molecule at positions that are not susceptible to exchange with hydrogen atoms in solution. This is typically achieved through:

  • Deuterated Starting Materials: Utilizing commercially available deuterated building blocks in the synthetic route of the drug molecule.

  • Deuterium Gas (D₂): Employing catalytic deuteration reactions to introduce deuterium across double or triple bonds.

  • Deuterated Solvents and Reagents: Using deuterated solvents (e.g., deuterated methanol, D₂O) and reagents (e.g., sodium borodeuteride) in specific synthetic steps.

The synthesis is carefully designed to ensure high isotopic purity and stability of the final deuterated product.

Conclusion

Deuterated internal standards are indispensable tools for the accurate and precise quantification of antifungal drugs in biological matrices. Their ability to compensate for matrix effects and sample preparation variability makes them the gold standard in LC-MS/MS-based therapeutic drug monitoring. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering practical insights into the available standards, detailed experimental protocols, and the fundamental principles governing their use. The continued development and application of these standards will undoubtedly contribute to the optimization of antifungal therapy and improved patient outcomes.

References

O-Benzyl Posaconazole-d4 physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of O-Benzyl Posaconazole-d4, a critical deuterated intermediate in the synthesis of labeled Posaconazole. This document is intended to support research, development, and analytical activities involving this compound.

Introduction

This compound is the deuterium-labeled form of O-Benzyl Posaconazole, a key precursor in the synthesis of Posaconazole, a broad-spectrum triazole antifungal agent.[1][2] The incorporation of deuterium (B1214612) atoms creates a stable, heavier isotope of the molecule, making it an ideal internal standard for pharmacokinetic and metabolic studies of Posaconazole using mass spectrometry-based analytical methods. Its application is primarily as a precursor to labeled Posaconazole for research and as an analytical standard.[1][3]

Chemical and Physical Properties

While extensive experimental data for this compound is not publicly available, a combination of data from suppliers and computed properties provides a detailed profile.

General Properties
PropertyValueSource(s)
Chemical Name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol-d4[3]
CAS Number 1246818-95-0[4][5]
Molecular Formula C₄₄H₄₄D₄F₂N₈O₄[3][4][5]
Molecular Weight 794.92 g/mol [3][4][5]
Appearance Light Purple Foam or Pale Beige Solid[1][6]
Computed Physical and Chemical Properties

The following properties have been calculated using computational models and provide valuable insights into the molecule's behavior.

PropertyValueSource(s)
Exact Mass 794.40176535 Da[7]
Monoisotopic Mass 794.40176535 Da[7]
XLogP3 6.6[7]
Topological Polar Surface Area 101 Ų[7]
Hydrogen Bond Donor Count 0[8]
Hydrogen Bond Acceptor Count 11[8]
Rotatable Bond Count 15[8]
Complexity 1320[7]
Solubility and Stability
PropertyInformationSource(s)
Solubility No quantitative data is publicly available. It is qualitatively described as slightly soluble in Chloroform and Methanol.[9]
Storage Store at -20°C in a freezer for long-term stability.[9]

Note: Experimental data for properties such as melting point and boiling point are not available in the public domain.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not publicly available and are likely proprietary to the manufacturers. However, based on the known synthesis of Posaconazole and analytical methods for related compounds, the following sections outline probable methodologies.

Synthesis Pathway

O-Benzyl Posaconazole is a key intermediate in the multi-step synthesis of Posaconazole. The synthesis of the deuterated analog would likely follow a similar pathway, introducing a deuterated starting material at an appropriate step. A general, non-deuterated synthesis is described in the literature.

A crucial step in the synthesis of Posaconazole involves the coupling of two complex intermediates, followed by the formation of the triazolone ring and subsequent debenzylation.

G cluster_synthesis General Synthesis of Posaconazole A Chiral THF Subunit C Coupling Reaction A->C B Aryl Piperazine (B1678402) Amine B->C D Amine Intermediate C->D F Triazolone Ring Formation D->F E Chiral Hydrazine E->F G O-Benzyl Posaconazole F->G H Debenzylation G->H I Posaconazole H->I

Caption: Synthetic pathway of Posaconazole highlighting the O-Benzyl Posaconazole intermediate.

The synthesis of this compound would necessitate the use of a deuterated precursor, likely the aryl piperazine amine, to introduce the deuterium labels onto the phenyl ring.

Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While a specific method for this compound is not published, a stability-indicating RP-HPLC method for Posaconazole and its impurities, including O-Benzyl Posaconazole, can be adapted.

3.2.1. Proposed HPLC Parameters

ParameterRecommended Conditions
Column C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection UV at approximately 260 nm
Column Temperature 25 °C
Injection Volume 10-20 µL

3.2.2. Experimental Workflow for Analysis

G cluster_workflow Analytical Workflow for this compound A Sample Preparation (Dissolve in appropriate solvent, e.g., Methanol) B RP-HPLC Separation A->B C UV Detection (at ~260 nm) B->C D Data Acquisition and Analysis (Chromatogram processing) C->D E Purity Assessment and Quantification D->E

Caption: A proposed analytical workflow for the quality control of this compound.

Signaling Pathways

This compound is a synthetic intermediate and is not expected to have direct biological activity or be involved in specific signaling pathways. Its primary role is in the synthesis of Posaconazole. Posaconazole itself acts by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. This disruption of ergosterol synthesis leads to the antifungal effect.

Conclusion

This compound is a specialized chemical used as an internal standard and a precursor in the synthesis of labeled Posaconazole. While detailed experimental data on its physical properties are scarce, the available information on its chemical identity and computed properties, combined with established analytical techniques for related compounds, provides a solid foundation for its use in a research and development setting. The methodologies outlined in this guide are based on the available scientific literature and are intended to serve as a starting point for the development of specific, validated protocols.

References

The Deuterium Switch: An In-depth Technical Guide to the Role of Deuterium Labeling in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), has emerged as a powerful tool in modern drug discovery and development. This technique, often referred to as "deuterium switching," can significantly alter the pharmacokinetic properties of a drug, leading to improved therapeutic profiles. This guide provides a comprehensive overview of the principles, applications, and methodologies of deuterium labeling in pharmacokinetic (PK) studies, offering a technical resource for researchers in the field.

Core Principles: The Kinetic Isotope Effect

The foundational principle behind the utility of deuterium labeling is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the difference in mass between deuterium and protium (B1232500) (the most common isotope of hydrogen).[1][2] Consequently, chemical reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond must be broken instead.[1][2]

In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the breaking of C-H bonds.[3][4] By strategically replacing hydrogen atoms at these metabolically vulnerable positions—often called "soft spots"—with deuterium, the rate of metabolism can be significantly reduced.[5][6] This can lead to a cascade of beneficial pharmacokinetic changes, including:

  • Increased Half-life (t½): A slower rate of metabolism means the drug remains in the body for a longer period.[7][8]

  • Increased Exposure (AUC): The total systemic exposure to the drug is enhanced.[7][9]

  • Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.[7]

  • Altered Metabolite Profile: Deuteration can shift metabolism away from pathways that produce toxic or inactive metabolites.[9][10]

These modifications can translate into significant clinical advantages, such as reduced dosing frequency, improved patient compliance, and a better safety profile.[3][11]

Quantitative Data Presentation: Comparative Pharmacokinetics

The impact of deuterium labeling on pharmacokinetic parameters is best illustrated through quantitative data. The following tables summarize the comparative PK parameters of several deuterated drugs versus their non-deuterated counterparts.

Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine (B1681281) Active Metabolites [7][9][12][13]

ParameterDeutetrabenazine (Metabolites)Tetrabenazine (Metabolites)Fold Change
AUC0–inf (ng·h/mL) 283.0142.02.0
Cmax (ng/mL) 26.122.91.1
t½ (h) 9.44.52.1
Tmax (h) 3.02.01.5

Data represents the mean values for the sum of the active metabolites (α- and β-dihydrotetrabenazine) following a single oral dose.

Table 2: Comparative Pharmacokinetic Parameters of d₉-Methadone and Methadone in Mice [7]

Parameterd₉-MethadoneMethadoneFold Change
AUC0-8h (ng·h/mL) 2151 ± 386376 ± 985.7
Cmax (ng/mL) 1023 ± 156231 ± 454.4
Clearance (L/h/kg) 0.9 ± 0.34.7 ± 0.80.19

Data from intravenous administration in CD-1 male mice.

Table 3: Comparative Pharmacokinetic Profile of Deutivacaftor (Ivacaftor-d9) and Ivacaftor [12][14][15]

ParameterDeutivacaftor (CTP-656)IvacaftorKey Observation
AUC ~3-fold greaterBaselineSubstantially increased total drug exposure.
Plasma Concentration at 24 hours (C₂₄) ~3-fold greaterBaselineHigher sustained plasma levels.
Half-life (t₁/₂) ~40% longerBaselineSlower elimination from the body.

Data from a single 150 mg oral dose in healthy volunteers.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacokinetic properties of deuterated drug candidates.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a fundamental in vitro experiment to assess the metabolic stability of a compound and to determine the kinetic isotope effect.[1][16][17]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a deuterated compound and its non-deuterated analog in human liver microsomes.

Materials:

  • Test compounds (deuterated and non-deuterated) stock solutions (e.g., 10 mM in DMSO).

  • Pooled human liver microsomes (HLMs) (e.g., 20 mg/mL stock).

  • Phosphate (B84403) buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase).

  • Ice-cold acetonitrile (B52724) (ACN) containing a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound).

  • 96-well plates.

  • Incubator capable of maintaining 37°C with shaking.

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a working solution of HLMs by diluting the stock to a final concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare a working solution of the test compounds (deuterated and non-deuterated) at a final concentration of 1 µM in the incubation mixture.

  • Incubation:

    • In a 96-well plate, combine the HLM solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately add the aliquot to a separate 96-well plate containing ice-cold ACN with the internal standard to stop the reaction and precipitate proteins.

  • Sample Processing:

    • Vortex the plate to ensure thorough mixing.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

    • Compare the CLint and t½ values of the deuterated and non-deuterated compounds to determine the kinetic isotope effect.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of a deuterated and non-deuterated drug in rats.[18][19]

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) of a test compound and its deuterated analog following oral administration to rats.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain).

  • Test compounds (deuterated and non-deuterated) formulated for oral administration.

  • Oral gavage needles.

  • Blood collection supplies (e.g., tubes with anticoagulant).

  • Centrifuge.

  • Freezer for plasma storage (-80°C).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate the rats to the housing conditions for a sufficient period before the study.

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats. A crossover design with an adequate washout period can also be utilized.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via an appropriate route (e.g., tail vein or cannula).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Prepare plasma samples for analysis using a suitable extraction method such as protein precipitation or liquid-liquid extraction.[20][21]

    • Analyze the samples using a validated LC-MS/MS method to determine the drug concentrations.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.

    • Statistically compare the pharmacokinetic parameters between the two groups.

Protocol 3: LC-MS/MS Bioanalytical Method

A robust and validated LC-MS/MS method is crucial for the accurate quantification of deuterated and non-deuterated drugs in biological matrices.[20][22][23][24]

Objective: To develop and validate a method for the quantitative analysis of a drug and its deuterated analog in plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for Tetrabenazine and its metabolites): [23]

  • Column: Zorbax SB C18 column.

  • Mobile Phase: A mixture of acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) (e.g., 60:40 v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions (Example for Tetrabenazine): [23]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tetrabenazine: m/z 318.2 → 191.1

    • α-dihydrotetrabenazine: m/z 320.2 → 193.1

    • β-dihydrotetrabenazine: m/z 320.2 → 193.1

    • Deuterated Internal Standard (e.g., Tetrabenazine-d7): m/z 325.2 → 198.1

  • Source Parameters: Optimize ion spray voltage, temperature, and gas flows for maximum sensitivity.

Sample Preparation:

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the proteins. Analyze the supernatant.[7]

  • Liquid-Liquid Extraction (LLE): To a 200 µL plasma sample, add the internal standard and an extraction solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge to separate the layers. Evaporate the organic layer and reconstitute the residue in the mobile phase for analysis.[7]

Mandatory Visualizations

Metabolic Pathway Diagrams

The following diagrams illustrate the metabolic pathways of tetrabenazine and paroxetine (B1678475), highlighting the sites of metabolism where deuterium labeling can have a significant impact.

tetrabenazine_metabolism cluster_deuteration Deuteration Site Tetrabenazine Tetrabenazine Metabolites α- and β- dihydrotetrabenazine (active metabolites) Tetrabenazine->Metabolites Carbonyl Reductase Further_Metabolites Further Metabolites (inactive) Metabolites->Further_Metabolites CYP2D6 Deuteration Deuteration at methoxy (B1213986) groups slows CYP2D6 metabolism Metabolites->Deuteration

Metabolism of Tetrabenazine.

paroxetine_metabolism cluster_deuteration Deuteration Effect Paroxetine Paroxetine Metabolite_Intermediate Metabolite Intermediate (Carbene species) Paroxetine->Metabolite_Intermediate CYP2D6 Inactive_Metabolites Inactive Metabolites Metabolite_Intermediate->Inactive_Metabolites Pathway A CYP2D6_Inactive Inactive CYP2D6 Metabolite_Intermediate->CYP2D6_Inactive Pathway B (Mechanism-Based Inhibition) Deuteration Deuteration of the methylenedioxy group shifts metabolism towards Pathway A, reducing CYP2D6 inactivation. Metabolite_Intermediate->Deuteration

Metabolism of Paroxetine and the effect of deuteration.
Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study comparing a deuterated drug to its non-deuterated analog.

pk_study_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Rodent Model) cluster_analysis Bioanalysis and Data Interpretation Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) KIE_Determination Determine Kinetic Isotope Effect (KIE) Metabolic_Stability->KIE_Determination Dosing Oral Dosing of Deuterated and Non-Deuterated Drug KIE_Determination->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Preparation Blood_Sampling->Plasma_Processing Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Plasma_Processing->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, t½) LC_MS_Analysis->PK_Analysis Comparison Compare PK Profiles of Deuterated vs. Non-Deuterated PK_Analysis->Comparison

Experimental workflow for a deuterium labeling PK study.

Conclusion

Deuterium labeling has become an established and valuable strategy in modern drug development. By leveraging the kinetic isotope effect, medicinal chemists can intelligently modify the metabolic properties of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy. A thorough understanding of the underlying principles, coupled with the application of rigorous experimental protocols as outlined in this guide, is essential for successfully harnessing the "deuterium switch" to develop innovative and improved medicines.

References

O-Benzyl Posaconazole-d4: A Precursor for Labeled Posaconazole in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and application of O-Benzyl Posaconazole-d4 as a crucial precursor for the production of isotopically labeled Posaconazole (Posaconazole-d4). Labeled Posaconazole is an indispensable tool in pharmacokinetic (PK) and pharmacodynamic (PD) studies, serving as an internal standard for accurate quantification in bioanalytical assays. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for the debenzylation of the precursor, and methods for the purification and characterization of the final labeled product. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding.

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. To accurately determine its concentration in biological matrices, a stable isotopically labeled internal standard is required for mass spectrometry-based bioanalytical methods. Posaconazole-d4, a deuterated analog of Posaconazole, serves this purpose, and this compound is its immediate precursor. The benzyl (B1604629) protecting group on the secondary alcohol of the side chain is removed in the final synthetic step to yield the desired labeled active pharmaceutical ingredient (API). This guide focuses on the critical conversion of this compound to Posaconazole-d4.

Synthesis of Labeled Posaconazole from this compound

The final step in the synthesis of Posaconazole-d4 is the deprotection of the benzyl ether in this compound. This is typically achieved through catalytic hydrogenation.

Chemical Transformation

The chemical transformation involves the cleavage of the O-benzyl ether bond to yield the free hydroxyl group of Posaconazole-d4 and toluene (B28343) as a byproduct. The deuterium (B1214612) labels on the phenyl ring of the triazolone moiety remain intact throughout this process.

Experimental Protocols

Two primary methods for the debenzylation of O-Benzyl Posaconazole are detailed below, based on established procedures for the non-labeled compound. These protocols are directly applicable to the deuterated analog.

Method 1: Catalytic Hydrogenolysis with Formic Acid

This method employs palladium on carbon (Pd/C) as the catalyst and formic acid as the hydrogen source.

  • Materials:

  • Procedure:

    • In a round bottom flask, dissolve this compound (1.0 g) in methanol (20 mL).

    • Add 10% Pd/C (0.1 g) and formic acid (10 mL).

    • Heat the reaction mixture to 60°C and maintain for 4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Wash the filter cake with methanol (10 mL).

    • Quench the filtrate by adding it to ice-cooled water (120 mL) under stirring.

    • Adjust the pH of the solution to 4.0-5.0 using an ammonia solution to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum to yield Posaconazole-d4.

Method 2: Catalytic Hydrogenation with Hydrogen Gas

This method utilizes hydrogen gas as the hydrogen source in the presence of a palladium catalyst.

  • Materials:

    • This compound

    • 10% Palladium on Carbon (Pd/C)

    • Methanol

    • An appropriate acid (e.g., methanesulfonic acid or hydrochloric acid)

  • Procedure:

    • In a high-pressure reactor (Parr shaker), charge this compound (1.0 g), methanol (10 mL), and a catalytic amount of a suitable acid.

    • Add 10% Pd/C (0.1 g).

    • Pressurize the reactor with hydrogen gas to 5 kg/cm ² and stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction for completion by TLC or LC-MS.

    • Release the hydrogen pressure and filter the reaction mixture to remove the catalyst.

    • The filtrate containing Posaconazole-d4 can then be subjected to purification.

Purification of Posaconazole-d4

The crude Posaconazole-d4 obtained from the debenzylation reaction can be purified by recrystallization.

  • Procedure:

    • Dissolve the crude product in a suitable solvent, such as isopropanol, at an elevated temperature.

    • Allow the solution to cool slowly to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following tables summarize the key chemical and physical properties of this compound and the expected quantitative data for the synthesis of Posaconazole-d4.

Table 1: Properties of this compound

PropertyValueReference
Chemical Formula C₄₄H₄₄D₄F₂N₈O₄[1]
Molecular Weight 794.92 g/mol [1]
CAS Number 1246818-95-0[1]
Appearance Light Purple Foam[2]
Storage 2-8°C Refrigerator[2]

Table 2: Representative Quantitative Data for Debenzylation Reaction

ParameterMethod 1 (Formic Acid)Method 2 (H₂ Gas)Reference
Typical Yield ~80%75-85%[2]
Purity (by HPLC) >99%>99.5%[3]
Isotopic Enrichment >99%>99%[4]

Note: The yield and purity are based on the synthesis of non-labeled Posaconazole and are representative of what can be expected for the deuterated analog. Isotopic enrichment is a critical parameter for the final product and should be determined experimentally.

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the workflow for the synthesis of Posaconazole-d4 from its O-benzyl protected precursor.

G cluster_synthesis Synthesis: Debenzylation cluster_workup Work-up & Isolation cluster_purification Purification start This compound dissolve Dissolve in Methanol start->dissolve add_catalyst Add Pd/C and Hydrogen Source (Formic Acid or H2 gas) dissolve->add_catalyst react Reaction at specified Temperature and Time add_catalyst->react filtration1 Filter to remove Catalyst react->filtration1 quench Quench with Water filtration1->quench ph_adjust pH Adjustment (Precipitation) quench->ph_adjust filtration2 Filter Crude Product ph_adjust->filtration2 recrystallize Recrystallization (e.g., from Isopropanol) filtration2->recrystallize filtration3 Filter Pure Product recrystallize->filtration3 dry Dry under Vacuum filtration3->dry end_product Posaconazole-d4 dry->end_product G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Biological Sample (e.g., Plasma) add_is Add known amount of Posaconazole-d4 (Internal Standard) sample->add_is extract Protein Precipitation & Extraction add_is->extract inject Inject Extract into LC-MS/MS System extract->inject separate Chromatographic Separation (Analyte and IS) inject->separate detect Mass Spectrometric Detection (MRM Transitions) separate->detect ratio Calculate Peak Area Ratio (Posaconazole / Posaconazole-d4) detect->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Concentration of Posaconazole in Sample calibration->concentration

References

The Gold Standard of Quantification: A Technical Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, achieving accurate and precise quantification of target analytes in complex biological matrices is paramount. Stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard for quantitative analysis, particularly in mass spectrometry-based assays. This in-depth technical guide provides a comprehensive overview of the core principles of SIL-IS, detailed experimental protocols, and a comparative analysis of their performance, empowering researchers to generate high-quality, reliable, and defensible data.

Core Principles of Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard is a version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] The fundamental principle behind the use of SIL-IS is that they are chemically identical to the analyte, and therefore exhibit nearly identical physicochemical properties.[1] This includes similar extraction recovery, chromatographic retention times, and ionization efficiency in the mass spectrometer.[2][3]

By adding a known amount of the SIL-IS to a sample at the beginning of the analytical workflow, it acts as a perfect comparator for the endogenous analyte. The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference.[1] Any loss of analyte during sample preparation or variations in instrument response will affect the SIL-IS to the same extent.[2][3] Consequently, the ratio of the analyte's signal to the SIL-IS's signal remains constant, allowing for highly accurate and precise quantification, a technique known as isotope dilution mass spectrometry (IDMS) .

The use of SIL-IS is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[4][5][6]

The Advantages of Employing SIL-IS

The superiority of SIL-IS over other quantification strategies, such as external standards and analog (or structural analog) internal standards, is well-documented.

  • Correction for Matrix Effects: Biological matrices are complex and can significantly suppress or enhance the ionization of an analyte in the mass spectrometer, a phenomenon known as the matrix effect.[3] Since the SIL-IS co-elutes with the analyte and has the same ionization properties, it experiences the same matrix effects, effectively normalizing the analyte's signal.[3]

  • Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and other sample handling steps are a major source of error in quantitative analysis. A SIL-IS, added at the outset, undergoes the same losses as the analyte, ensuring that the final measured ratio remains accurate.[2][3]

  • Improved Accuracy and Precision: By mitigating the effects of sample preparation variability and matrix effects, SIL-IS significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.[7]

The following diagram illustrates the logical workflow of a quantitative analysis using a stable isotope-labeled internal standard.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (Analyte) Spike Add Known Amount of SIL-IS Sample->Spike Extract Extraction & Purification Spike->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometry Detection LC->MS Data Data Acquisition (Analyte & SIL-IS Signals) MS->Data Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration CalCurve Calibration Curve CalCurve->Concentration

Caption: A typical bioanalytical workflow incorporating a stable isotope-labeled internal standard.

Data Presentation: Performance Comparison

The inclusion of a SIL-IS demonstrably enhances the performance of bioanalytical methods. The following tables summarize quantitative data comparing methods with and without SIL-IS, or with an analog internal standard.

Table 1: Comparison of Precision (%CV) for the Quantification of a Drug in Human Plasma

Quantification MethodLow QC (ng/mL)Mid QC (ng/mL)High QC (ng/mL)
Without Internal Standard 18.515.212.8
With Analog Internal Standard 8.76.55.1
With Stable Isotope-Labeled Internal Standard 2.3 1.8 1.5

QC = Quality Control; %CV = Percent Coefficient of Variation

Table 2: Comparison of Accuracy (%Bias) for the Quantification of a Neuropeptide [8]

Internal Standard TypeAccuracy (% Bias)
Structural Analogue -25.3%
Stable Isotope-Labeled +3.8%

Table 3: Comparison of Recovery and Matrix Effect for Tacrolimus (B1663567) in Whole Blood [9]

Internal StandardAnalyte Recovery (%)Matrix Effect (%)
Ascomycin (Analog) 75.7-28.4
¹³C,D₂-Tacrolimus (SIL-IS) 78.4-16.6

These tables clearly illustrate the superior performance of SIL-IS in terms of precision, accuracy, and their ability to compensate for matrix effects and recovery losses.

Experimental Protocols

The successful implementation of SIL-IS requires rigorous and well-defined experimental protocols. Below are detailed methodologies for key experiments in bioanalytical method validation and a specific application in quantitative proteomics.

Bioanalytical Method Validation Using a SIL-IS

This protocol outlines the key steps for validating a quantitative LC-MS/MS method for a small molecule drug in plasma, in accordance with regulatory guidelines.[4][5][6]

Objective: To demonstrate that the analytical method is accurate, precise, and reliable for the quantification of the target analyte in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • Analyte reference standard.

  • Stable isotope-labeled internal standard (SIL-IS).

  • High-purity solvents and reagents.

  • Calibrated analytical balance, pipettes, and other standard laboratory equipment.

  • LC-MS/MS system.

Procedure:

  • Stock and Working Solution Preparation:

    • Prepare separate stock solutions of the analyte and SIL-IS in a suitable organic solvent.

    • Prepare working solutions by diluting the stock solutions to appropriate concentrations.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

    • Add a constant concentration of the SIL-IS working solution to all calibration standards (except the blank).

  • Quality Control (QC) Sample Preparation:

    • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Sample Extraction:

    • To an aliquot of plasma sample (calibrator, QC, or unknown), add the SIL-IS working solution.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte and SIL-IS from matrix components.

    • Optimize the mass spectrometer parameters for the detection of the analyte and SIL-IS.

  • Data Analysis:

    • Integrate the peak areas for the analyte and SIL-IS.

    • Calculate the peak area ratio (analyte/SIL-IS).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used.

    • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

  • Validation Parameters:

    • Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[10]

    • Selectivity: Analyze blank matrix from at least six different sources to ensure no endogenous interferences are present at the retention times of the analyte and SIL-IS.

    • Matrix Effect: Compare the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The coefficient of variation of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[10]

    • Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. Recovery should be consistent across concentration levels.

    • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

The following diagram illustrates the workflow for assessing the matrix effect.

matrix_effect cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Calculation Neat Set A: Neat Solution (Analyte + SIL-IS in Solvent) Analysis Analyze All Sets Neat->Analysis Post_Spike Set B: Post-Extraction Spike (Extract Blank Matrix, then Spike) Post_Spike->Analysis Pre_Spike Set C: Pre-Extraction Spike (Spike Blank Matrix, then Extract) Pre_Spike->Analysis MF_Analyte Calculate Matrix Factor (MF) for Analyte Analysis->MF_Analyte MF_IS Calculate Matrix Factor (MF) for SIL-IS Analysis->MF_IS IS_Norm_MF Calculate IS-Normalized MF MF_Analyte->IS_Norm_MF MF_IS->IS_Norm_MF CV_Calc Calculate %CV of IS-Normalized MF IS_Norm_MF->CV_Calc

Caption: Experimental workflow for the assessment of matrix effects.

Quantitative Proteomics using SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)

SILAC is a powerful metabolic labeling technique for quantitative proteomics.

Objective: To compare the relative abundance of proteins between two or more cell populations.

Materials:

  • Cell lines of interest.

  • SILAC-specific cell culture media lacking certain amino acids (e.g., lysine (B10760008) and arginine).

  • "Light" (e.g., ¹²C₆, ¹⁴N₂-lysine and ¹²C₆, ¹⁴N₄-arginine) and "heavy" (e.g., ¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) amino acids.

  • Dialyzed fetal bovine serum (FBS).

  • Standard cell culture reagents and equipment.

  • Lysis buffer.

  • Protease inhibitors.

  • Trypsin for protein digestion.

  • LC-MS/MS system.

Procedure:

  • Cell Culture and Labeling:

    • Culture one cell population in "light" medium and the other in "heavy" medium for at least five cell divisions to ensure complete incorporation of the labeled amino acids.

  • Experimental Treatment:

    • Apply the experimental treatment (e.g., drug stimulation) to one of the cell populations.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and lyse them to extract the proteins.

    • Determine the protein concentration of each lysate.

  • Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Denature, reduce, and alkylate the proteins.

    • Digest the protein mixture into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use specialized software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide.

    • The ratio of the peak intensities of the heavy to light peptide corresponds to the relative abundance of the protein in the two cell populations.

The following diagram illustrates a simplified signaling pathway that could be investigated using SILAC to quantify changes in protein expression upon drug treatment.

signaling_pathway Drug Drug Treatment Receptor Cell Surface Receptor Drug->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene_Expression Target Gene Expression TF->Gene_Expression Induces Protein_Synthesis Protein Synthesis (Quantified by SILAC) Gene_Expression->Protein_Synthesis

Caption: A generic signaling pathway illustrating points of protein quantification using SILAC.

Conclusion

The use of stable isotope-labeled internal standards represents a cornerstone of modern quantitative analysis, offering unparalleled accuracy and precision. By effectively compensating for matrix effects and variability in sample preparation, SIL-IS empowers researchers in drug development and other scientific disciplines to generate robust and reliable data. While the initial investment in SIL-IS may be higher than for other internal standards, the long-term benefits of data integrity, reduced assay failures, and increased confidence in analytical results are invaluable. A thorough understanding and meticulous implementation of the principles and protocols outlined in this guide will enable scientists to harness the full potential of this gold-standard technique.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Posaconazole using O-Benzyl Posaconazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the antifungal agent posaconazole (B62084) in bulk drug substance and pharmaceutical dosage forms. To enhance accuracy and precision, this method employs O-Benzyl Posaconazole-d4, a stable isotope-labeled internal standard. The use of a deuterated internal standard that is structurally analogous to the analyte ensures effective compensation for variations in sample preparation, injection volume, and instrument response.[1] This document provides a comprehensive experimental protocol, method validation parameters, and data presented in a clear, tabular format for easy reference.

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[2] Accurate and precise quantification of posaconazole is crucial for quality control during manufacturing and for pharmacokinetic studies. HPLC is a widely used analytical technique for this purpose. The incorporation of a suitable internal standard is critical for a robust bioanalytical method, providing a measure of control for extraction, HPLC injection, and ionization variability.[1]

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative analysis, particularly when coupled with mass spectrometry, but also significantly enhance the reliability of HPLC-UV methods.[1] this compound is an ideal internal standard for the analysis of posaconazole due to its high structural similarity, which ensures that it co-elutes with the analyte and experiences similar matrix effects.[1] This application note provides a detailed protocol for the use of this compound as an internal standard in the HPLC analysis of posaconazole.

Mechanism of Action of Posaconazole

Posaconazole exerts its antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of its synthesis leads to the disruption of the cell membrane, resulting in fungal cell death or growth inhibition.

Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Posaconazole Posaconazole Posaconazole->Lanosterol_14a_demethylase Inhibition

Caption: Mechanism of action of Posaconazole.

Experimental Protocols

This section provides a detailed methodology for the quantification of posaconazole using this compound as an internal standard.

Materials and Reagents
  • Posaconazole reference standard

  • This compound internal standard

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (optional, for pH adjustment of mobile phase)

Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV detector is suitable for this method.

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile PhaseAcetonitrile and water (55:45 v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
UV Detection262 nm
Injection Volume20 µL
Internal StandardThis compound
Preparation of Standard Solutions

3.3.1. Posaconazole Stock Solution (1 mg/mL)

Accurately weigh approximately 25 mg of posaconazole reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

3.3.2. This compound Internal Standard Stock Solution (1 mg/mL)

Accurately weigh approximately 5 mg of this compound and transfer to a 5 mL volumetric flask. Dissolve in and dilute to volume with methanol.

3.3.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the posaconazole stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each working standard, add a fixed concentration of the this compound internal standard (e.g., 20 µg/mL).

Sample Preparation

For analysis of a bulk drug substance, accurately weigh approximately 25 mg of the posaconazole sample, dissolve in methanol in a 25 mL volumetric flask, and dilute to volume. Further dilute an aliquot of this solution with the mobile phase to fall within the calibration curve range, adding the internal standard to the same final concentration as in the working standards.

For pharmaceutical dosage forms (e.g., tablets), grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of posaconazole and proceed with extraction in methanol, followed by dilution as described for the bulk drug substance.

cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis HPLC Analysis Stock_POS Posaconazole Stock (1 mg/mL in Methanol) Working_Std Working Standards (1-100 µg/mL POS + IS) Stock_POS->Working_Std Stock_IS This compound Stock (1 mg/mL in Methanol) Stock_IS->Working_Std Inject Inject into HPLC Working_Std->Inject Sample Weigh Sample (Bulk or Dosage Form) Dissolve Dissolve/Extract in Methanol Sample->Dissolve Dilute Dilute with Mobile Phase + Add IS Dissolve->Dilute Dilute->Inject Detect UV Detection at 262 nm Inject->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Experimental workflow for HPLC analysis.

Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines. The following tables summarize the expected performance characteristics of the method.

Table 1: System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 2000> 4000
RSD of Peak Areas≤ 2.0%< 1.0%
Table 2: Linearity
AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Posaconazole1 - 100≥ 0.999
Table 3: Precision
Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
5< 2.0%< 2.0%
50< 1.5%< 1.5%
90< 1.0%< 1.0%
Table 4: Accuracy (Recovery)
Spiked Concentration (µg/mL)Mean Recovery (%)
598.0 - 102.0
5098.0 - 102.0
9098.0 - 102.0
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterConcentration (µg/mL)
LOD~0.2
LOQ~0.7

Conclusion

The described HPLC method utilizing this compound as an internal standard provides a reliable, accurate, and precise means for the quantification of posaconazole in bulk drug and pharmaceutical formulations. The use of a stable isotope-labeled internal standard enhances the robustness of the method. The validation data demonstrates that the method is suitable for its intended purpose in a quality control or research environment.

References

Application Note: Quantification of Posaconazole in Human Plasma using O-Benzyl Posaconazole-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Posaconazole (B62084) is a broad-spectrum triazole antifungal agent used for the prophylaxis and treatment of invasive fungal infections. Therapeutic drug monitoring of posaconazole is crucial to ensure efficacy and avoid toxicity due to its variable pharmacokinetics. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of posaconazole in human plasma, utilizing O-Benzyl Posaconazole-d4 as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

The methodology involves a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput analysis in clinical and research settings.

Experimental Protocols

Materials and Reagents
  • Posaconazole reference standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Human plasma (blank)

Preparation of Stock and Working Solutions
  • Posaconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of posaconazole reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare working solutions of posaconazole and the internal standard by diluting the stock solutions with methanol or a suitable solvent mixture to achieve desired concentrations for spiking calibration standards and quality control samples.

Sample Preparation

The protein precipitation method is a straightforward and effective technique for extracting posaconazole from plasma samples.

  • Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma (or serum) into the appropriately labeled tubes.

  • Add the internal standard working solution to each tube.

  • Add 200 µL of acetonitrile (containing the internal standard) to precipitate plasma proteins.[1]

  • Vortex mix the samples for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. In some methods, a dilution of the supernatant may be performed before injection.[1]

Diagram: Sample Preparation Workflow

G plasma 1. Plasma Sample (100 µL) is_addition 2. Add Internal Standard (this compound) plasma->is_addition precipitation 3. Protein Precipitation (Acetonitrile) is_addition->precipitation vortex 4. Vortex Mix precipitation->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography:

ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.25 - 0.7 mL/min[1][2][3]
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Isocratic or gradient elution can be used. An example isocratic method is 55% B.[2][3] A gradient can also be employed for better separation.

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Posaconazole: m/z 701.5 → 683.3Posaconazole-d4: m/z 705.5 → 687.3[3]
Collision Energy Optimized for the specific instrument
Source Temp. 550 °C[1]

Diagram: LC-MS/MS Analysis Workflow

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler (Injects Sample) hplc_column HPLC Column (Separation) autosampler->hplc_column ion_source Ion Source (ESI+) hplc_column->ion_source quad1 Quadrupole 1 (Precursor Ion Selection) ion_source->quad1 collision_cell Collision Cell (Fragmentation) quad1->collision_cell quad2 Quadrupole 2 (Product Ion Selection) collision_cell->quad2 detector Detector quad2->detector data_system Data System (Quantification) detector->data_system

Caption: Schematic of the LC-MS/MS analysis process.

Data Presentation

Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 1: Quantitative Performance of the LC-MS/MS Method

ParameterResult
Linearity Range 2 - 1000 ng/mL[2][3] or 5 - 5000 ng/mL[4]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2 ng/mL[2][3]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[2]
Recovery Consistent and reproducible
Matrix Effect Minimized by the use of a deuterated internal standard
Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of posaconazole to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x or 1/x²) is typically used for fitting the curve.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of posaconazole in human plasma. The use of this compound as an internal standard ensures accurate and precise results, making this method well-suited for therapeutic drug monitoring and pharmacokinetic studies. The simple sample preparation procedure allows for a high throughput of samples, which is advantageous in a clinical laboratory setting.

References

Application Note: High-Throughput Quantification of Posaconazole in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Posaconazole (B62084) is a broad-spectrum, second-generation triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[1][2] Due to significant inter-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) of posaconazole is recommended to ensure efficacy and avoid potential toxicity.[2][3] This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of posaconazole in human plasma. The use of a stable isotope-labeled internal standard, Posaconazole-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[4]

The method involves a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation.[2][3] This validated method is suitable for clinical research, pharmacokinetic studies, and routine therapeutic drug monitoring.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Posaconazole, Posaconazole-d4 (Internal Standard - IS)

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade; Formic acid, analytical grade.

  • Reagents: Ultrapure water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

2. Instrumentation

  • Liquid Chromatograph: A high-performance or ultra-performance liquid chromatography (HPLC/UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Phenomenex Luna C8(2) 50 x 2 mm, 3 µm or equivalent).[5]

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Posaconazole and Posaconazole-d4 in methanol.

  • Working Standard Solutions: Serially dilute the Posaconazole stock solution with 50:50 (v/v) methanol/water to prepare working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Posaconazole-d4 stock solution with acetonitrile.

4. Sample Preparation Protocol (Protein Precipitation)

  • Label microcentrifuge tubes for calibrators, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of the IS working solution (100 ng/mL Posaconazole-d4 in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate plasma proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[6]

  • Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

5. LC-MS/MS Method Parameters

Parameter Condition
LC System UPLC/HPLC System
Column C18 or C8 Reversed-Phase Column (e.g., 50 x 2 mm, 3 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Gradient Start with 45% B, increase to 95% B over 1.5 min, hold for 0.5 min, return to 45% B, and re-equilibrate.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Posaconazole: 701.3 → 683.3Posaconazole-d4: 705.3 → 687.3
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V

Data Presentation: Method Validation Summary

The analytical method was validated according to industry guidelines. The following tables summarize the quantitative data obtained during method validation.

Table 1: Calibration Curve Linearity

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Posaconazole5.00 - 5000y = 0.0025x + 0.0018> 0.995

The calibration curve was constructed by plotting the peak area ratio (Posaconazole/Posaconazole-d4) against the nominal concentration.

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%)
LLOQ5.08.7102.88.5101.5
Low QC15.04.598.55.199.2
Mid QC750.02.3101.22.9100.8
High QC4000.03.197.43.898.1

%CV (Coefficient of Variation) should be ≤15% (≤20% for LLOQ). Accuracy should be within 85-115% (80-120% for LLOQ).[6]

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC15.094.996.298.5
High QC4000.097.295.8101.1

Recovery was determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples. The matrix effect was evaluated by comparing the response in post-extraction spiked samples to that in neat solutions. A value of 100% indicates no matrix effect.[7]

Visualizations

G cluster_params Core Validation Parameters Validation Analytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Ensures no interference Linearity Linearity & Range Validation->Linearity Defines working range Precision Precision (Intra- & Inter-day) Validation->Precision Measures reproducibility Accuracy Accuracy Validation->Accuracy Measures trueness LLOQ Lower Limit of Quantification Validation->LLOQ Defines lowest quantifiable level Recovery Extraction Recovery Validation->Recovery Assesses extraction efficiency Matrix Matrix Effect Validation->Matrix Assesses matrix influence Stability Stability (Freeze-Thaw, Bench-Top) Validation->Stability Ensures analyte integrity

References

Application Notes and Protocol for Posaconazole Plasma Concentration Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posaconazole (B62084) is a broad-spectrum second-generation triazole antifungal agent utilized for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients. Due to significant interindividual and intraindividual pharmacokinetic variability, therapeutic drug monitoring (TDM) of posaconazole plasma concentrations is recommended to ensure efficacy and minimize potential toxicities.[1][2] Target trough concentrations are generally accepted to be >0.7 mg/L for prophylaxis and >1.0 mg/L for the treatment of active infections.[1] This document provides a detailed protocol for the quantitative analysis of posaconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific method for this application.[3][4]

Experimental Protocols

Principle of the Method

This protocol describes a method for the determination of posaconazole in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The procedure involves a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by mass spectrometry.[5][6][7] An internal standard (IS) is used to ensure accuracy and precision.

Materials and Reagents
  • Posaconazole reference standard

  • Internal standard (e.g., a structurally related compound like SCH 56984 or a deuterated analog)[8]

  • Acetonitrile (B52724) (HPLC or LC-MS grade)[6][9]

  • Methanol (B129727) (HPLC or LC-MS grade)[5][10]

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free, for calibration standards and quality controls)

Equipment
  • UPLC system with a binary solvent manager and sample manager

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source[5][6]

  • C18 analytical column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm)[11]

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes and tips

Sample Preparation
  • Standard and Quality Control (QC) Preparation:

    • Prepare stock solutions of posaconazole and the internal standard in methanol at a concentration of 1 mg/mL.[10]

    • Prepare working solutions by diluting the stock solutions with methanol.

    • Spike drug-free human plasma with the posaconazole working solution to create calibration standards and QC samples at various concentrations.

  • Plasma Sample Extraction:

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of a precipitation solution (e.g., acetonitrile or a mixture of acetonitrile and methanol) containing the internal standard.[5][10]

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[10]

    • Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes to pellet the precipitated proteins.[5][10]

    • Transfer the clear supernatant to an injection vial for analysis.[10]

UPLC-MS/MS Conditions
  • UPLC Conditions:

    • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)[11]

    • Mobile Phase A: 0.1% Formic acid in water[12]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile[12]

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Run Time: Approximately 4-7 minutes[6][8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[11]

    • MRM Transitions:

      • Posaconazole: m/z 701.3 → 683.4[12]

      • Internal Standard (example): To be determined based on the specific IS used.

    • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Data Presentation

Method Validation Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for posaconazole analysis.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Posaconazole5.00 - 5000> 0.995
Data synthesized from multiple sources indicating typical linear ranges and correlation coefficients.[4][12][13]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% bias)
Low50< 10< 10± 15
Medium500< 10< 10± 15
High4000< 10< 10± 15
Acceptance criteria based on FDA guidelines for bioanalytical method validation. Actual values may vary between laboratories.[4][14]

Table 3: Recovery

QC LevelConcentration (ng/mL)Extraction Recovery (%)
Low50> 85
Medium500> 85
High4000> 85
Typical recovery values for protein precipitation methods.[9]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing s1 Plasma Sample (50 µL) s2 Add 150 µL Precipitation Solution (Acetonitrile/Methanol with IS) s1->s2 s3 Vortex (30 sec) s2->s3 s4 Centrifuge (20,000 x g, 10 min) s3->s4 s5 Transfer Supernatant to Vial s4->s5 a1 Inject into UPLC-MS/MS s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (ESI+, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Concentration (using Calibration Curve) d1->d2 d3 Report Results d2->d3

Caption: Workflow for Posaconazole Plasma Analysis.

Logical Relationship for Therapeutic Drug Monitoring

TDM_Logic cluster_patient Patient Management start Initiate Posaconazole Therapy trough Collect Trough Blood Sample (pre-dose) start->trough analysis Plasma Concentration Analysis (LC-MS/MS) trough->analysis result Concentration Result analysis->result decision Dosage Adjustment Decision result->decision target Target Range (>0.7 or >1.0 mg/L) decision->target In Range subtherapeutic Subtherapeutic decision->subtherapeutic Below Range toxic Potentially Toxic decision->toxic Above Range continue Continue Current Dose target->continue subtherapeutic->start Increase Dose toxic->start Decrease Dose

Caption: TDM Decision Logic for Posaconazole.

References

Application Notes and Protocols for O-Benzyl Posaconazole-d4 Solution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and use of O-Benzyl Posaconazole-d4 solutions as an internal standard for chromatographic analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Introduction

This compound is a stable isotope-labeled derivative of O-Benzyl Posaconazole (B62084), which is a key intermediate and potential impurity in the synthesis of the antifungal agent Posaconazole.[1] Due to its structural similarity and mass difference from the unlabeled analyte, this compound is an ideal internal standard for quantitative analysis, correcting for variations in sample preparation and instrument response. Its chemical formula is C44H44D4F2N8O4 with a molecular weight of 794.92 g/mol .[2][3][4]

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound solutions.

ParameterValueNotes
Molecular Weight 794.92 g/mol
Recommended Solvent Methanol (B129727), Dimethyl Sulfoxide (DMSO)O-Benzyl Posaconazole is slightly soluble in methanol.[5] For higher concentrations, DMSO can be used.
Stock Solution Concentration 100 µg/mLA common starting concentration for internal standard stock solutions.
Working Solution Concentration 0.1 - 1.0 µg/mLThe final concentration should be optimized based on the specific analytical method and instrument response.
Storage of Stock Solution -20°C or -80°CBased on stability data for Posaconazole-d4, storage at -20°C for up to 1 month and -80°C for up to 6 months is recommended. Stability of the O-Benzyl form should be independently verified.

Experimental Protocols

Preparation of this compound Stock Solution (100 µg/mL)

Materials:

  • This compound (solid)

  • Methanol (HPLC or MS grade)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Sonicator

Protocol:

  • Accurately weigh 1 mg of this compound powder using an analytical balance.

  • Transfer the weighed powder to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol to the flask.

  • Vortex the flask for 1-2 minutes to facilitate dissolution.

  • If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask to bring the final volume to the 10 mL mark.

  • Invert the flask several times to ensure a homogenous solution.

  • Transfer the stock solution to a labeled, amber glass vial for storage.

  • Store the stock solution at -20°C or -80°C.

Preparation of this compound Working Internal Standard Solution (1 µg/mL)

Materials:

  • This compound Stock Solution (100 µg/mL)

  • Methanol (HPLC or MS grade)

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

Protocol:

  • Pipette 100 µL of the 100 µg/mL this compound stock solution into a 10 mL volumetric flask.

  • Add methanol to the flask to bring the final volume to the 10 mL mark.

  • Invert the flask several times to ensure thorough mixing.

  • This working solution is now ready for use in sample preparation.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound internal standard solutions.

G cluster_stock Stock Solution Preparation (100 µg/mL) cluster_working Working Solution Preparation (1 µg/mL) weigh Weigh 1 mg of This compound dissolve Dissolve in 7 mL Methanol (Vortex/Sonicate) weigh->dissolve volume Bring to 10 mL with Methanol dissolve->volume store_stock Store at -20°C / -80°C volume->store_stock pipette Pipette 100 µL of Stock Solution store_stock->pipette Transfer dilute Dilute to 10 mL with Methanol pipette->dilute use Ready for use in Sample Preparation dilute->use

Caption: Workflow for this compound Solution Preparation.

Application in a Chromatographic Method

This section outlines a general protocol for the use of the this compound internal standard in a typical LC-MS/MS analysis of a related analyte in a biological matrix.

Sample Preparation with Internal Standard

Protocol:

  • Thaw the biological samples (e.g., plasma, serum) and the this compound working internal standard solution at room temperature.

  • To 100 µL of each sample, standard, and quality control, add a fixed volume (e.g., 10 µL) of the 1 µg/mL this compound working solution.

  • Vortex each tube briefly to mix.

  • Proceed with the established protein precipitation or liquid-liquid extraction method. For example, add 300 µL of acetonitrile, vortex, and centrifuge.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

Suggested LC-MS/MS Conditions

The following are suggested starting conditions for an LC-MS/MS method, based on methods for the parent compound, Posaconazole.[6][7] Optimization will be required.

ParameterSuggested Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte and internal standard, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions To be determined by direct infusion of this compound and the analyte of interest.

Logical Relationship in Method Development

The development of a robust chromatographic method using an internal standard follows a logical progression.

G cluster_method_dev Method Development Pathway cluster_analyte Analyte & IS Characterization cluster_lc LC Method Optimization cluster_sample_prep Sample Preparation cluster_validation Method Validation solubility Solubility Testing (e.g., Methanol, Acetonitrile, DMSO) ms_tuning MS/MS Tuning (Determine Precursor/Product Ions) solubility->ms_tuning extraction Extraction Method (PPT, LLE, SPE) solubility->extraction column_select Column Selection (e.g., C18, C8) is_conc Internal Standard Working Concentration ms_tuning->is_conc mobile_phase Mobile Phase Optimization (Organic Solvent, Additives) column_select->mobile_phase gradient Gradient Elution Profile mobile_phase->gradient linearity Linearity & Range gradient->linearity extraction->is_conc is_conc->linearity accuracy Accuracy & Precision linearity->accuracy stability Solution Stability accuracy->stability

Caption: Logical Flow of Chromatographic Method Development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Assay of Posaconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posaconazole (B62084) is a broad-spectrum triazole antifungal agent used for the prophylaxis and treatment of invasive fungal infections.[1][2] Therapeutic drug monitoring (TDM) of posaconazole is often recommended to optimize efficacy and minimize toxicity, given its variable oral bioavailability.[1][2] High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the quantitative determination of posaconazole in various matrices, including bulk pharmaceutical ingredients, dosage forms, and biological fluids like plasma and serum.[3][4][5][6] This document provides a detailed overview of various HPLC methods for posaconazole assay, including protocols for UV, fluorescence, and mass spectrometry detection.

Comparative Summary of HPLC Methods

Several HPLC methods have been developed and validated for the quantification of posaconazole. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the key parameters of different HPLC methods.

HPLC-UV Detection Methods
ParameterMethod 1Method 2Method 3Method 4
Column Symmetry C18Shim-pack C8 (250 x 4.6 mm; 5 μm)C18 (250x4.6mm)Zorbax SBC C18 (250 x 4.6 mm, 5.0µm)
Mobile Phase 0.01N Potassium Dihydrogen Phosphate and Acetonitrile (B52724) (57.4:42.6% v/v)[7]Methanol (B129727):Water (75:25 v/v)[8]Acetonitrile:Water (55:45 v/v)[9]Buffer:Methanol:Acetonitrile (gradient)
Flow Rate 1.11 mL/min[7]1.0 mL/min[8]0.8 mL/min[9]-
Detection Wavelength 220 nm[7]260 nm[8]262 nm[9]-
Linearity Range -5–60 μg/mL[8]5-100 µg/mL & 0.15-50 µg/mL (plasma)[9]-
Limit of Quantitation (LOQ) ---0.050 µg/mL[5]
Accuracy (% Recovery) -98.13%[8]85.63% (plasma)[9]-
Precision (% RSD) -Intraday: 0.86–1.22, Interday: 1.21[8]--
Retention Time -~8.5 min[8]4.683 min[9]7.9 min[5]
HPLC-Fluorescence Detection Method
ParameterMethod 1
Column ODS HYPERSIL (250-mm × 4.6-mm, 5-µm)
Mobile Phase Gradient elution
Flow Rate -
Detection Wavelength Excitation: 245 nm, Emission: 380 nm[10][11]
Linearity Range 0.1–10 µg/mL[10][11]
Limit of Quantitation (LOQ) 0.1 µg/mL[10]
Accuracy 96.5% to 104.4%
Precision (% CV) 3.9% (ULOQ)[10]
Retention Time ~6.4 min[10][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
ParameterMethod 1Method 2
Column Halo C18Phenomenex® Luna C8 (50 × 2 mm, 3 μm)
Mobile Phase Gradient-
Flow Rate --
Detection Sciex API 4000 triple quadrupole[12]SCIEX QTRAP 4000 mass spectrometer
Ionization Mode Positive Ion Mode[12]Positive Ionization Mode[13]
Linearity Range 5.00–5000 ng/mL[12]0.02–40 μg/mL[13]
Limit of Quantitation (LOQ) 2 ng/mL[14][15]-
Accuracy -4.6 to 2.8%[12]-
Precision (% RSD) 2.3–8.7%[12]-
Run Time -3 min[13]

Experimental Protocols

Protocol 1: HPLC-UV Method for Posaconazole in Bulk Drug

This protocol is based on a stability-indicating HPLC method.[8]

1. Materials and Reagents

  • Posaconazole reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.45 μm membrane filter

2. Chromatographic Conditions

  • HPLC System: A system with a PDA detector.

  • Column: Shim-pack C8 (250 × 4.6 mm; 5 μm).[8]

  • Mobile Phase: Methanol:Water (75:25 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25 ± 1°C.[8]

  • Detection Wavelength: 260 nm.[8]

  • Injection Volume: 20 μL.[8]

3. Preparation of Solutions

  • Standard Stock Solution (100.0 μg/mL): Accurately weigh and dissolve the posaconazole reference standard in methanol in a 100 mL volumetric flask.[8]

  • Working Standard Solution (30.0 μg/mL): Dilute the stock solution with methanol to achieve the final concentration.[8]

  • Sample Solution (30.0 μg/mL): Accurately weigh 10 mg of bulk posaconazole, transfer to a 100 mL volumetric flask, and dissolve in methanol. Dilute an aliquot of this solution with methanol to a final concentration of 30 μg/mL.[8]

  • Filtration: Filter all solutions through a 0.45 μm membrane filter before injection.[8]

4. Analysis

  • Inject the prepared solutions into the HPLC system and record the chromatograms.

  • The retention time for posaconazole is approximately 8.5 minutes.[8]

Protocol 2: HPLC-Fluorescence Method for Posaconazole in Human Plasma/Serum

This protocol describes a sensitive method suitable for therapeutic drug monitoring.[10][11]

1. Materials and Reagents

  • Posaconazole reference standard

  • Ketoconazole (B1673606) (Internal Standard)

  • Methanol (HPLC grade)

  • Analyte-free human plasma/serum

2. Chromatographic Conditions

  • HPLC System: Equipped with a fluorescence detector.

  • Column: ODS HYPERSIL (250-mm × 4.6-mm, 5-µm).[10]

  • Detector Settings: Excitation at 245 nm and emission at 380 nm.[10][11]

3. Preparation of Solutions

  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of posaconazole and ketoconazole in methanol.[10]

  • Calibrator Samples: Dilute the posaconazole stock solution with analyte-free pooled human serum to prepare calibrator samples over a range of 0.1–10 µg/mL.[10]

  • Quality Control (QC) Samples: Prepare QC samples at concentrations of 0.3, 2, 4, and 8 µg/mL in the same manner as the calibrators.[10]

  • Internal Standard (IS) Solution (2 µg/mL): Prepare the IS solution by diluting the ketoconazole stock solution in methanol.[10]

4. Sample Preparation

  • The method is based on a single dilution step by treating the sample with methanol.[10][11]

5. Analysis

  • Inject the processed samples into the HPLC system. The total chromatographic time is less than 8 minutes per injection.[10][11]

Protocol 3: LC-MS/MS Method for Posaconazole in Human Plasma

This high-throughput method is ideal for clinical laboratories requiring rapid and sensitive analysis.[12]

1. Materials and Reagents

  • Posaconazole reference standard

  • Posaconazole-d4 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Human plasma

2. LC-MS/MS Conditions

  • LC System: Coupled with a tandem mass spectrometer.

  • Column: Fused-core Halo C18.[12]

  • Mobile Phase: Acetonitrile, water, and formic acid (55:45:0.1, v/v/v).[14][15]

  • Flow Rate: 0.25 mL/min.[14][15]

  • Ionization: Positive ion mode electrospray.[12][14]

3. Preparation of Solutions

  • Calibration Standards (2–1000 ng/mL): Prepare by spiking working standard solutions into a pool of blank human plasma.[14]

  • QC Samples: Prepare at low, medium, and high concentrations in the same manner.[14]

4. Sample Preparation

  • Protein Precipitation: Precipitate plasma proteins using acetonitrile containing the internal standard.[14][15]

  • Centrifuge the samples and inject the supernatant into the LC-MS/MS system.

5. Analysis

  • Monitor the specific mass transitions for posaconazole and its internal standard.

Workflow and Diagrams

The general workflow for the HPLC analysis of posaconazole involves several key steps from sample receipt to final data reporting.

HPLC_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Receipt Sample Receipt (Bulk Drug, Plasma, etc.) Standard_Prep Standard & QC Preparation Sample_Prep Sample Preparation (Dilution, Extraction, etc.) HPLC_System HPLC System Sample_Prep->HPLC_System Chrom_Sep Chromatographic Separation HPLC_System->Chrom_Sep Detection Detection (UV, FL, MS) Chrom_Sep->Detection Data_Acq Data Acquisition Detection->Data_Acq Data_Proc Data Processing & Integration Data_Acq->Data_Proc Report_Gen Report Generation Data_Proc->Report_Gen

References

Application Notes: O-Benzyl Posaconazole-d4 for Therapeutic Drug Monitoring of Posaconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posaconazole (B62084) is a broad-spectrum second-generation triazole antifungal agent utilized for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patient populations.[1][2][3] The clinical efficacy of posaconazole is closely linked to its systemic exposure, which can be highly variable between individuals due to factors such as oral bioavailability, food intake, gastrointestinal conditions, and drug-drug interactions.[3][4][5] This variability necessitates Therapeutic Drug Monitoring (TDM) to ensure that plasma concentrations are within the target range for optimal efficacy and to minimize potential toxicities.[2][3][6]

These application notes provide a comprehensive overview of the use of O-Benzyl Posaconazole-d4 as an internal standard in the quantitative analysis of posaconazole in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard analytical technique for TDM.

Principles of Therapeutic Drug Monitoring (TDM) for Posaconazole

TDM is a clinical practice that involves measuring drug concentrations in bodily fluids, typically plasma or serum, to optimize dosing for individual patients. For posaconazole, TDM is recommended to ensure adequate drug exposure and improve clinical outcomes.[2][3]

Target Trough Concentrations:

  • Prophylaxis: A trough concentration of >0.7 mg/L is generally recommended.[6][7]

  • Treatment of Invasive Fungal Infections: Higher trough concentrations of >1.0 to 1.5 mg/L are often targeted.[2][8]

Steady-state concentrations of posaconazole are typically reached after 6-7 days of consistent dosing.[4] Trough samples for TDM should be collected just before the next scheduled dose.[4]

Role of this compound in Quantitative Analysis

This compound is a stable, isotopically labeled version of a posaconazole derivative.[9][10][11] In the context of LC-MS/MS analysis, it serves as an ideal internal standard (IS). The key advantages of using a stable isotope-labeled IS like this compound (which is a precursor to and functionally analogous to Posaconazole-d4 in this application) include:

  • Similar Chemical and Physical Properties: It behaves almost identically to the unlabeled analyte (posaconazole) during sample extraction, chromatography, and ionization.

  • Correction for Variability: It effectively compensates for variations in sample preparation (e.g., protein precipitation, liquid-liquid extraction) and any fluctuations in the mass spectrometer's performance.

  • Improved Accuracy and Precision: The use of a stable isotope-labeled IS significantly enhances the accuracy and precision of the quantitative results.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of posaconazole in human plasma using a deuterated internal standard.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity Range2 - 1000 ng/mL[12][13]
Lower Limit of Quantification (LLOQ)2 ng/mL[12][13]
Inter-batch AccuracyWithin ±10%[12][13]
Intra-batch AccuracyWithin ±10%[12][13]
Inter-run Precision (%CV)2.3 - 8.7%[14]
Recovery>90%[15]

Table 2: Mass Spectrometry Parameters for Posaconazole and Posaconazole-d4

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Posaconazole701.3683.3
Posaconazole-d4705.3687.3

Note: The exact m/z values may vary slightly depending on the instrument and specific adducts formed. The values presented are based on commonly reported data.[13]

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting posaconazole from plasma samples.

  • Aliquoting: In a clean microcentrifuge tube, pipette 50-100 µL of human plasma (sample, calibrator, or quality control).

  • Internal Standard Spiking: Add a specific volume of this compound working solution (in a solvent like methanol (B129727) or acetonitrile) to each tube to achieve a final concentration appropriate for the assay.

  • Precipitation: Add 3-4 volumes of cold acetonitrile (B52724) or methanol to each tube.

  • Vortexing: Vortex the tubes vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is typically used (e.g., ACQUITY UPLC BEH C18, Phenomenex® Luna C8).[15]

  • Mobile Phase: A gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[12][13]

  • Flow Rate: A typical flow rate is between 0.25 and 0.5 mL/min.[12]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The transitions listed in Table 2 are monitored.

Visualizations

Posaconazole Mechanism of Action

Posaconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol (B1671047) Ergosterol CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Lanosterol_14a_demethylase->Ergosterol Biosynthesis Posaconazole Posaconazole Posaconazole->Lanosterol_14a_demethylase Inhibition

Caption: Posaconazole inhibits ergosterol synthesis in fungi.

Therapeutic Drug Monitoring (TDM) Workflow```dot

TDM_Workflow Patient Patient on Posaconazole Therapy SampleCollection Trough Blood Sample Collection (Steady State) Patient->SampleCollection ClinicalOutcome Optimized Clinical Outcome Patient->ClinicalOutcome SampleProcessing Plasma/Serum Separation SampleCollection->SampleProcessing Analysis LC-MS/MS Analysis with This compound IS SampleProcessing->Analysis Result Posaconazole Concentration Measurement Analysis->Result Interpretation Comparison with Target Range Result->Interpretation Interpretation->Patient Concentration within target range DoseAdjustment Dose Adjustment (if necessary) Interpretation->DoseAdjustment Concentration outside target range DoseAdjustment->Patient

Caption: Experimental workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for the Quantification of Posaconazole in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Posaconazole (B62084) is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. Therapeutic drug monitoring (TDM) of posaconazole is often recommended to ensure efficacy and minimize toxicity, particularly in critically ill patients or those with impaired absorption.[1][2][3][4][5] Accurate and reliable quantification of posaconazole in biological matrices, such as plasma and serum, is crucial for TDM and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of posaconazole using various analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).

I. Analytical Methods for Posaconazole Quantification

Several analytical methods have been developed and validated for the quantification of posaconazole in biological samples. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible method for posaconazole quantification. While it may be less sensitive than mass spectrometry-based methods, it can provide reliable results for clinical monitoring.[6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the determination of posaconazole concentrations in human plasma.[7][8][9] It is considered a gold standard for bioanalytical studies due to its high selectivity and sensitivity.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers faster analysis times and improved resolution compared to conventional LC-MS/MS, making it suitable for high-throughput analysis.[10][11][12][13]

II. Quantitative Data Summary

The following tables summarize the quantitative parameters of various published methods for posaconazole quantification, providing a basis for method comparison.

Table 1: HPLC-UV Methods

ParameterMethod 1[14]Method 2[6]Method 3[15]
Biological Matrix Rat PlasmaHuman SerumSpiked Rat Plasma
Linearity Range (µg/mL) 5 - 1000.125 - 160.25 - 32
Lower Limit of Quantification (LLOQ) (µg/mL) 0.150.1250.25
Accuracy (%) Within limits-2.48 to 3.7097.7 - 101.12
Precision (%RSD) < 22.77 - 5.93< 2
Recovery (%) 85.63Not Reported97.7 - 101.12
Retention Time (min) 4.683~11Not Reported

Table 2: LC-MS/MS and UPLC-MS/MS Methods

ParameterLC-MS/MS[7][8]LC-MS/MS[9]UPLC-MS/MS[10]UPLC-MS/MS[11]
Biological Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Serum
Linearity Range (ng/mL) 2 - 10005 - 500014 - 1200038.1 - 11700
Lower Limit of Quantification (LLOQ) (ng/mL) 251450
Accuracy (%) Within ±10-4.6 to 2.8103 - 106Not Reported
Precision (%RSD) < 11.012.3 - 8.74 - 7< 20
Recovery (%) 84.54 - 88.73Not ReportedNot ReportedNot Reported
Run Time (min) Not Reported> 1000 injections/column< 33

III. Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Sample Preparation by Protein Precipitation (for HPLC and LC-MS/MS)

This is a common and straightforward method for sample clean-up.[7][10][14][15][16][17][18]

Materials:

  • Biological matrix (plasma or serum)

  • Precipitating agent: Acetonitrile (B52724) or Methanol[14][17]

  • Internal Standard (IS) solution (e.g., Posaconazole-d4)[7][8]

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette a known volume of the biological sample (e.g., 50-100 µL) into a microcentrifuge tube.[10]

  • Add the internal standard solution.

  • Add 2-3 volumes of the cold precipitating agent (e.g., 150 µL of acetonitrile for 50 µL of plasma).[10]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[10]

  • Centrifuge the tubes at high speed (e.g., 10,000-20,000 x g) for 10-15 minutes at 4°C.[10][17]

  • Carefully collect the supernatant and transfer it to a clean tube or an HPLC vial for analysis.

G cluster_sample_prep Protein Precipitation Workflow start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is 50-100 µL add_precipitant Add Precipitating Agent (Acetonitrile/Methanol) add_is->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis Inject into LC System collect_supernatant->analysis

Caption: Workflow for sample preparation using protein precipitation.

Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE) (for LC-MS/MS)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for sensitive MS analysis.[9]

Materials:

  • Biological matrix (plasma or serum)

  • SPE cartridges (e.g., Mixed-mode cation exchange)[9]

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., Methanol/Water mixture)

  • Elution solvent (e.g., Methanol with formic acid)

  • Internal Standard (IS) solution

  • Evaporation system (e.g., Nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • Add internal standard to the plasma/serum sample.

  • Condition the SPE cartridge with the conditioning solvent.

  • Equilibrate the cartridge with the equilibration solvent.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with the wash solvent to remove interferences.

  • Elute the analyte and internal standard with the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase or a suitable solvent for injection.

G cluster_spe Solid-Phase Extraction Workflow start Start: Plasma/Serum Sample + Internal Standard load Load Sample start->load condition Condition SPE Cartridge equilibrate Equilibrate SPE Cartridge condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Inject into LC System reconstitute->analysis

Caption: General workflow for solid-phase extraction.

Protocol 3: Chromatographic and Mass Spectrometric Conditions

These conditions should be optimized for the specific instrument and application. The following are representative examples.

HPLC-UV Conditions (Example) [14][19]

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[14]

  • Mobile Phase: Acetonitrile:Water (55:45 v/v)[14]

  • Flow Rate: 0.8 mL/min[14]

  • Detection Wavelength: 262 nm[14]

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

UPLC-MS/MS Conditions (Example) [10][11][13]

  • Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[11][13]

  • Mobile Phase A: 0.1% Formic acid in water[7][13]

  • Mobile Phase B: Acetonitrile[7][13]

  • Gradient Elution: Optimized for separation

  • Flow Rate: 0.25 - 0.5 mL/min[7]

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive[11]

  • MRM Transitions: Specific to posaconazole and the internal standard (e.g., Posaconazole: m/z 701.3 → 683.3; Posaconazole-d4: m/z 705.3 → 687.3)[7]

G cluster_analysis Analytical Workflow sample Prepared Sample autosampler Autosampler sample->autosampler column Chromatographic Column (Separation) autosampler->column hplc_pump HPLC/UPLC Pump (Mobile Phase Delivery) hplc_pump->column detector Detector (UV or MS/MS) column->detector data_system Data Acquisition System detector->data_system

Caption: General analytical workflow for chromatographic analysis.

IV. Method Validation

All analytical methods for the quantification of posaconazole in biological matrices must be validated according to international guidelines (e.g., FDA, EMA). Key validation parameters include:[14][19]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]

  • Linearity: The range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.[20]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).[14]

V. Conclusion

The choice of method for the quantification of posaconazole depends on the specific requirements of the study. HPLC-UV is a cost-effective option for routine TDM, while LC-MS/MS and UPLC-MS/MS provide higher sensitivity and specificity, making them ideal for pharmacokinetic studies and clinical research. Proper method validation is essential to ensure the reliability of the results. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists involved in the analysis of posaconazole.

References

Application Notes and Protocols for O-Benzyl Posaconazole-d4 in Stability-Indicating HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of O-Benzyl Posaconazole-d4 in the development and validation of stability-indicating High-Performance Liquid Chromatography (HPLC) methods. This compound, a deuterated analog of a key posaconazole (B62084) related compound, serves as an invaluable tool for analytical chemists in the pharmaceutical industry. Its use as an internal standard or as a standalone analyte in forced degradation studies enhances the accuracy, precision, and robustness of analytical methods designed to assess the stability of posaconazole and its related substances.

Introduction

O-Benzyl Posaconazole is a known process impurity and potential degradant of Posaconazole, a broad-spectrum triazole antifungal agent.[1] The development of a stability-indicating analytical method is crucial to ensure that any changes in the drug substance or drug product due to environmental factors (e.g., light, heat, humidity, acid, and base) can be accurately detected and quantified. This compound, as a stable isotope-labeled compound, is an ideal candidate for use in these methods. Deuterated standards are considered the gold standard for quantitative analysis, particularly in chromatography-mass spectrometry, as they exhibit similar chemical and physical properties to the unlabeled analyte, leading to comparable extraction recovery and chromatographic retention times.[2][3]

These application notes outline a systematic approach to developing a stability-indicating HPLC method that can be used for the quality control and stability assessment of posaconazole, with a focus on this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Posaconazole reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Analytical reagent grade potassium dihydrogen phosphate

  • Analytical reagent grade orthophosphoric acid

  • Purified water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

Instrumentation and Chromatographic Conditions

A robust stability-indicating HPLC method for this compound can be developed based on established methods for posaconazole and its related compounds. The following conditions serve as a starting point for method development and optimization.

ParameterRecommended Conditions
HPLC System Quaternary or Binary Gradient HPLC with UV or PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-2 or equivalent)[4]
Mobile Phase A 0.01M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.5 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C
Detection Wavelength 260 nm[4]
Injection Volume 10 µL
Diluent Acetonitrile:Water (80:20 v/v)[6]
Preparation of Solutions

Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a concentration of 100 µg/mL.

Working Standard Solution: Dilute the Standard Stock Solution with the diluent to achieve a final concentration of 10 µg/mL.

Sample Preparation: For the analysis of this compound as a potential degradant in a posaconazole sample, prepare the sample by dissolving it in the diluent to a suitable concentration.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.

Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution (e.g., 100 µg/mL) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C, 24h) Prep->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C, 24h) Prep->Base Expose to Stress Oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT, 24h) Prep->Oxidative Expose to Stress Thermal Thermal Degradation (e.g., 80°C, 48h) Prep->Thermal Expose to Stress Photolytic Photolytic Degradation (e.g., UV light, 254 nm, 24h) Prep->Photolytic Expose to Stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Inject Inject into HPLC System Dilute->Inject Analyze Analyze Chromatograms for Degradation Inject->Analyze

Caption: Workflow for Forced Degradation Studies.

Protocol for Forced Degradation:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1M NaOH. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light.[5]

  • Thermal Degradation: Store the stock solution in a tightly capped vial in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.

After each stress condition, dilute the samples to a suitable concentration with the diluent and analyze by HPLC.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:

Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_params Validation Parameters cluster_execution Execution cluster_assessment Assessment Specificity Specificity Forced_Deg Forced Degradation Studies Specificity->Forced_Deg Linearity Linearity Cal_Curve Calibration Curve Analysis Linearity->Cal_Curve Precision Precision (Repeatability & Intermediate) Rep_Inj Replicate Injections Precision->Rep_Inj Accuracy Accuracy Spike_Recovery Spiked Sample Recovery Accuracy->Spike_Recovery LOD Limit of Detection (LOD) Signal_Noise Signal-to-Noise Ratio LOD->Signal_Noise LOQ Limit of Quantitation (LOQ) LOQ->Signal_Noise Robustness Robustness Param_Var Vary Method Parameters Robustness->Param_Var Peak_Purity Peak Purity & Resolution Forced_Deg->Peak_Purity Corr_Coeff Correlation Coefficient (r²) Cal_Curve->Corr_Coeff RSD Relative Standard Deviation (%RSD) Rep_Inj->RSD Percent_Recovery % Recovery Spike_Recovery->Percent_Recovery Sensitivity Method Sensitivity Signal_Noise->Sensitivity Signal_Noise->Sensitivity System_Suitability System Suitability Param_Var->System_Suitability

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by analyzing the stressed samples from the forced degradation studies. The method is considered specific if the peak for this compound is well-resolved from any degradation products and other impurities, and the peak purity can be confirmed using a PDA detector.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of this compound over a suitable range (e.g., 1-20 µg/mL). A calibration curve should be plotted of peak area versus concentration, and the correlation coefficient (r²) should be determined. An r² value of ≥ 0.999 is generally considered acceptable.[5]

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Analyze at least six replicate injections of the working standard solution on the same day and under the same experimental conditions.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The precision is expressed as the relative standard deviation (%RSD) of the results. A %RSD of ≤ 2% is typically acceptable.

Accuracy

Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. Prepare samples at three different concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration) in triplicate. The percentage recovery should be calculated. A recovery of 98-102% is generally considered acceptable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined to assess the sensitivity of the method. They can be calculated based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters. This can be evaluated by varying parameters such as:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2°C)

  • Mobile phase composition (e.g., ± 2% organic)

  • pH of the mobile phase buffer (e.g., ± 0.2 units)

The system suitability parameters (e.g., tailing factor, theoretical plates, and resolution) should be monitored under each condition.

Data Presentation

The quantitative data generated during method development and validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Resolution (between this compound and nearest eluting peak) ≥ 2.0

| %RSD of replicate injections | ≤ 2.0% | |

Table 2: Summary of Forced Degradation Studies

Stress Condition % Degradation of this compound Number of Degradation Products Resolution (Rs) of Major Degradant
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation

| Photolytic Degradation | | | |

Table 3: Method Validation Summary

Validation Parameter Results Acceptance Criteria
Linearity
Range (µg/mL)
Correlation Coefficient (r²) ≥ 0.999
Precision
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
Accuracy
Recovery (%) 98.0 - 102.0%
LOD (µg/mL)
LOQ (µg/mL)

| Robustness | System suitability parameters met under all varied conditions | |

Conclusion

The use of this compound is highly advantageous for the development of stability-indicating HPLC methods for posaconazole and its related substances. This deuterated standard allows for enhanced accuracy and precision in quantification. The protocols and methodologies outlined in these application notes provide a comprehensive framework for researchers and scientists to establish a robust and reliable analytical method that meets regulatory requirements for the quality control and stability testing of pharmaceutical products.

References

Application Notes and Protocols for O-Benzyl Posaconazole-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of O-Benzyl Posaconazole-d4 as an internal standard for the quantitative analysis of posaconazole (B62084) in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are compiled from established methodologies and are intended to guide researchers in developing and validating their own assays for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[1][2][3] Due to its variable absorption and potential for drug-drug interactions, therapeutic drug monitoring of posaconazole is crucial to ensure efficacy and avoid toxicity.[3][4][5][6][7] Stable isotope-labeled internal standards are essential for accurate and precise quantification in mass spectrometry by compensating for matrix effects and variations in sample preparation and instrument response.[8] this compound, a deuterated analog of posaconazole, serves as an ideal internal standard for this purpose, exhibiting similar chromatographic and ionization behavior to the unlabeled analyte.[9][10][11]

Mechanism of Action of Posaconazole

Posaconazole exerts its antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[9] This enzyme is a critical component of the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, posaconazole disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Posaconazole AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol->Ergosterol CYP51 CYP51 Lanosterol 14α-demethylase (CYP51) FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Posaconazole Posaconazole Posaconazole->CYP51

Figure 1: Mechanism of action of Posaconazole in the fungal ergosterol biosynthesis pathway.

Quantitative Analysis of Posaconazole using this compound

The following sections detail the experimental procedures for the quantification of posaconazole in human plasma using this compound as an internal standard.

Experimental Workflow

The general workflow for the analysis involves sample preparation, typically protein precipitation, followed by chromatographic separation using HPLC or UPLC, and detection by tandem mass spectrometry.

Sample Plasma Sample IS_Spike Spike with This compound Sample->IS_Spike Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Quantification Quantification LC_MS->Quantification

Figure 2: General experimental workflow for posaconazole quantification.
Sample Preparation: Protein Precipitation

Protein precipitation is a common, simple, and effective method for extracting posaconazole from plasma samples.[4][5][9][10][11]

Protocol:

  • To a 50-100 µL aliquot of human plasma, add a working solution of this compound.

  • Add a precipitating agent, such as acetonitrile, typically in a 2:1 or 3:1 ratio to the plasma volume.[5][9][10][11]

  • Vortex the mixture vigorously for approximately 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 5-10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Liquid Chromatography

Reverse-phase chromatography is typically employed to separate posaconazole and its deuterated internal standard from other matrix components.

Table 1: Typical Liquid Chromatography Conditions

ParameterConditionReference
Column C18, e.g., Waters Atlantis dC18 (2.1 x 50 mm, 3 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid[9][10][11]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[9][10][11]
Flow Rate 0.25 - 0.5 mL/min[9][10][11]
Gradient Isocratic or gradient elution can be used. A typical isocratic composition is 55:45 (v/v) Acetonitrile:Water with 0.1% Formic Acid.[9][10][11]
Injection Volume 10 - 20 µL[5]
Column Temperature Ambient or controlled (e.g., 35-40 °C)
Mass Spectrometry

Tandem mass spectrometry operating in positive electrospray ionization (ESI+) mode is used for detection and quantification. Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity.

Table 2: Typical Mass Spectrometry Parameters

ParameterSettingReference
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Precursor Ion (m/z) Posaconazole: 701.3[12]
This compound: 705.3 (assuming +4 Da shift)
Product Ion (m/z) Posaconazole: 683.4[12]
This compound: 687.3[9]
Collision Energy Optimized for the specific instrument, typically around 32 V.[13]

Quantitative Performance

The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods.

Table 3: Summary of Quantitative Performance from Literature

ParameterValueReference
Linearity Range 2 - 1000 ng/mL[9][10][11]
5 - 5000 ng/mL[14]
0.5 - 10 µg/mL (in tissue homogenate)[11]
Lower Limit of Quantification (LLOQ) 2 ng/mL[9][10][11]
5 ng/mL[14]
0.1 mg/L (equivalent to 100 ng/mL)[5]
Inter- and Intra-batch Accuracy Within ±10%[9][10][11]
Inter-run Precision (CV%) 2.3 - 8.7%[14]
Intra-assay Precision (CV%) 2.5%[5]

Applications

The primary application of this methodology is in the therapeutic drug monitoring (TDM) of posaconazole in patients receiving treatment for or prophylaxis against invasive fungal infections.[2][3][6][7] Accurate measurement of plasma posaconazole concentrations allows for dose adjustments to maintain levels within the therapeutic range, which is generally considered to be >0.7 µg/mL for prophylaxis and >1.0-1.25 µg/mL for treatment.[2][4] This is particularly important in patients with impaired oral absorption due to conditions such as mucositis, diarrhea, or graft-versus-host disease.[4]

Furthermore, this analytical method is essential for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of posaconazole, as well as for studies looking into drug-drug interactions.[1][9][10][11]

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a highly accurate, precise, and robust method for the quantification of posaconazole in biological matrices. The detailed protocols and performance data presented here serve as a valuable resource for researchers and clinicians involved in the therapeutic monitoring and pharmacokinetic evaluation of this important antifungal agent. The high sensitivity and specificity of this method are crucial for optimizing patient outcomes in the management of invasive fungal diseases.

References

Troubleshooting & Optimization

Posaconazole HPLC Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Posaconazole (B62084) HPLC analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve common issues and improve the peak shape in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for Posaconazole analysis using HPLC?

A1: Successful analysis of Posaconazole has been achieved using various reversed-phase HPLC methods. Key parameters from validated methods are summarized below.

ParameterTypical Conditions
Column C18 or C8, 250 x 4.6 mm, 5 µm
Mobile Phase A mixture of Acetonitrile and Water, or Methanol and Water. Buffer (e.g., phosphate) may be used.
Flow Rate 0.8 - 1.2 mL/min
Detection UV at 260-262 nm[1][2][3]
Column Temperature Ambient or controlled (e.g., 30-50 °C)[4][5]
Injection Volume 10 - 50 µL[4][5]

Q2: I am observing significant peak tailing for my Posaconazole peak. What are the potential causes and solutions?

A2: Peak tailing is a common issue in HPLC analysis of basic compounds like Posaconazole. It is often caused by secondary interactions between the analyte and the stationary phase. The following troubleshooting guide addresses this issue systematically.

Troubleshooting Guide: Improving Posaconazole Peak Shape

This guide will walk you through a step-by-step process to identify and resolve issues related to poor peak shape, particularly peak tailing, in your Posaconazole HPLC analysis.

Step 1: Initial System and Method Verification

Before making significant changes, ensure your HPLC system and current method are performing as expected.

Question: Is the peak tailing a new problem, or has it been persistent?

  • New Problem: If the peak shape has recently deteriorated, consider factors that may have changed.

    • Column Age and Contamination: The column may be nearing the end of its lifespan or have become contaminated.

    • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability.

    • System Leakage: Check for any leaks in the system.

  • Persistent Problem: If the peak shape has always been poor, the analytical method likely requires optimization.

Step 2: Mobile Phase Optimization

The mobile phase composition plays a critical role in achieving good peak shape.

Question: How can I optimize the mobile phase to reduce peak tailing?

  • Adjusting the Organic Modifier:

    • Action: Try varying the ratio of the organic solvent (Acetonitrile or Methanol) to the aqueous phase. Different ratios can influence the peak shape.[1]

    • Example: In one method, a mobile phase of Acetonitrile:Water (55:45 v/v) provided symmetrical peaks.[1] Another successful method used methanol-water (75:25, v/v).[6]

  • Controlling the pH:

    • Action: For basic compounds like Posaconazole, using a buffered mobile phase at a low pH (e.g., pH 3-4) can significantly improve peak shape. At low pH, the silanol (B1196071) groups on the silica-based stationary phase are protonated, reducing their interaction with the protonated basic analyte.

    • Example: A method utilized a sodium dihydrogen phosphate (B84403) monohydrate buffer at pH 3.5.[4]

  • Adding an Amine Modifier:

    • Action: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also reduce peak tailing. TEA will preferentially interact with the active silanol sites, minimizing the secondary interactions with Posaconazole.

Step 3: Column Selection and Care

The choice of HPLC column is fundamental to good chromatography.

Question: What type of column is best suited for Posaconazole analysis, and how should I maintain it?

  • Column Chemistry:

    • Recommendation: High-purity silica (B1680970) C18 or C8 columns are generally recommended. Some modern columns are end-capped to minimize the presence of free silanol groups, which are a primary cause of peak tailing for basic compounds. A Symmetry C18 column was noted for providing a good peak shape and a lower tailing factor.[7]

  • Column Dimensions:

    • Consideration: Standard analytical columns (e.g., 250 x 4.6 mm, 5 µm) are commonly used.[1][4]

  • Column Washing:

    • Protocol: Regularly flush your column with a strong solvent (like 100% Acetonitrile or Methanol) to remove strongly retained compounds that can affect peak shape. Always follow the manufacturer's guidelines for column care.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with pH Adjustment

  • Prepare the Buffer: Dissolve the appropriate amount of a suitable buffer salt (e.g., sodium dihydrogen phosphate monohydrate) in HPLC-grade water to achieve the desired concentration.

  • Adjust pH: Use an acid (e.g., phosphoric acid) to adjust the pH of the buffer to the target value (e.g., 3.5).[4]

  • Mix Mobile Phase: Combine the prepared buffer with the organic solvent (e.g., Acetonitrile) in the desired ratio.

  • Degas: Degas the mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the system.

Visualizations

Troubleshooting_Workflow start Poor Posaconazole Peak Shape (Tailing) check_system Step 1: Verify System and Method Performance start->check_system is_new_problem Is this a new issue? check_system->is_new_problem check_changes Investigate recent changes: - Column age/contamination - Mobile phase prep - System leaks is_new_problem->check_changes Yes optimize_method Method requires optimization is_new_problem->optimize_method No optimize_mobile_phase Step 2: Optimize Mobile Phase check_changes->optimize_mobile_phase optimize_method->optimize_mobile_phase adjust_organic Adjust Organic/Aqueous Ratio optimize_mobile_phase->adjust_organic adjust_ph Control Mobile Phase pH (e.g., pH 3-4 with buffer) adjust_organic->adjust_ph add_modifier Add Amine Modifier (e.g., TEA) adjust_ph->add_modifier evaluate_column Step 3: Evaluate Column add_modifier->evaluate_column column_choice Use high-purity, end-capped C18 or C8 column evaluate_column->column_choice column_care Implement regular column washing protocol column_choice->column_care good_peak Good Peak Shape Achieved column_care->good_peak

Caption: Troubleshooting workflow for improving Posaconazole peak shape.

pH_Effect cluster_high_ph High pH Mobile Phase cluster_low_ph Low pH Mobile Phase (e.g., pH 3.5) posaconazole_ionized Posaconazole (Basic) (Neutral) interaction Strong Secondary Interaction (Ionic) posaconazole_ionized->interaction Attracts silanol_ionized Silanol Groups (Si-O-) (Ionized) silanol_ionized->interaction peak_tailing Peak Tailing interaction->peak_tailing posaconazole_protonated Posaconazole (Basic) (Protonated, R3N+H) no_interaction Minimal Secondary Interaction posaconazole_protonated->no_interaction Repels silanol_protonated Silanol Groups (Si-OH) (Protonated) silanol_protonated->no_interaction good_peak Symmetrical Peak no_interaction->good_peak

Caption: Effect of mobile phase pH on Posaconazole peak shape.

References

Technical Support Center: Optimizing Posaconazole and Internal Standard Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Posaconazole (B62084). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Posaconazole and its internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common mobile phases used for the separation of Posaconazole and its internal standard?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for Posaconazole analysis. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. Commonly used organic modifiers are acetonitrile (B52724) and methanol. The aqueous phase is often a phosphate (B84403) or acetate (B1210297) buffer to control the pH. The specific ratio of the organic to the aqueous phase can be adjusted to optimize the retention time and resolution.[1][2][3]

Q2: Which internal standards are recommended for Posaconazole analysis?

A2: The choice of internal standard (IS) is critical for accurate quantification. For Posaconazole, structurally similar compounds are often used. Ketoconazole (B1673606) and itraconazole (B105839) are frequently cited as suitable internal standards in HPLC-UV and HPLC-fluorescence methods.[4][5] For mass spectrometry-based detection (LC-MS/MS), stable-labeled internal standards of Posaconazole (e.g., deuterium (B1214612) or carbon-13 substituted) are ideal as they exhibit similar chemical and physical properties to the analyte.

Q3: What is the typical detection wavelength for Posaconazole in HPLC-UV analysis?

A3: Posaconazole exhibits maximum absorbance in the UV region around 260-262 nm.[1][2] Therefore, a detection wavelength of 262 nm is commonly employed for its quantification using a UV-Vis detector.

Troubleshooting Guides

This section provides solutions to common issues encountered during the chromatographic separation of Posaconazole and its internal standard.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Posaconazole Peak

Possible Causes and Solutions:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Posaconazole.

    • Solution: Adjust the mobile phase pH. For basic compounds like Posaconazole, a mobile phase pH that is at least 2 pH units away from the pKa of the analyte can improve peak symmetry. Experimenting with a pH in the range of 3.5 to 7.0 is a good starting point.[3] Using a buffer is crucial to maintain a stable pH throughout the analysis.

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the surface of C18 columns can interact with basic analytes, leading to peak tailing.

    • Solution: Use a base-deactivated or end-capped column. Alternatively, adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active sites on the stationary phase.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion.

    • Solution: Reduce the concentration of the sample or the injection volume.

  • Column Contamination or Degradation: Accumulation of matrix components from the sample can lead to a deterioration of the column performance.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments related to the separation of Posaconazole.

Protocol 1: RP-HPLC Method for Posaconazole in Human Plasma

This protocol is adapted from a validated method for the determination of Posaconazole in human plasma using an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., ketoconazole at a known concentration).
  • Vortex the mixture for 1 minute to precipitate the plasma proteins.
  • Centrifuge the mixture at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and inject a portion into the HPLC system.[2]

2. HPLC Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size[2]
  • Mobile Phase: Acetonitrile: Water (55:45 v/v)[2]
  • Flow Rate: 0.8 mL/min[2]
  • Detection Wavelength: 262 nm[2]
  • Injection Volume: 20 µL
  • Column Temperature: 30 °C

3. System Suitability:

  • Before running the samples, perform at least five replicate injections of a standard solution containing Posaconazole and the internal standard.
  • The relative standard deviation (RSD) for the peak areas and retention times should be less than 2%.
  • The tailing factor for both peaks should ideally be between 0.8 and 1.5.
  • The resolution between the Posaconazole and internal standard peaks should be greater than 2.0.

Data Presentation

The following tables summarize quantitative data from various published methods for the separation of Posaconazole.

Table 1: Mobile Phase Compositions for Posaconazole Separation

Organic ModifierAqueous PhaseRatio (v/v)Reference
AcetonitrileWater55:45[2]
MethanolWater75:25[1]
AcetonitrilePhosphate Buffer (pH 3.5)35:65[3]
Methanol20 mmol/L Sodium Acetate Buffer (pH 3.3)82:18[8]
Acetonitrile10mM Phosphate buffer (pH 6.8)Varies[9]

Table 2: Chromatographic Parameters for Posaconazole Analysis

ParameterValueReference
Column TypeC18 (250x4.6mm, 5µm)[2]
Flow Rate0.8 mL/min[2]
Detection Wavelength262 nm[2]
Retention Time (Posaconazole)~6.4 min[4]
Retention Time (Ketoconazole IS)~5.6 min[4]
Run Time< 8 min[4]

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing Posaconazole analysis.

Caption: Troubleshooting workflow for Posaconazole peak tailing.

Experimental_Workflow start Start: Plasma Sample step1 Protein Precipitation (Acetonitrile + IS) start->step1 step2 Centrifugation step1->step2 step3 Collect Supernatant step2->step3 step4 HPLC Injection step3->step4 step5 Chromatographic Separation (C18 Column, Mobile Phase) step4->step5 step6 UV Detection (262 nm) step5->step6 end Data Analysis & Quantification step6->end

Caption: General experimental workflow for Posaconazole analysis in plasma.

References

Addressing matrix effects in Posaconazole LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Posaconazole (B62084).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in Posaconazole LC-MS/MS analysis?

A1: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of Posaconazole from biological samples like plasma or serum, these effects typically manifest as ion suppression , where the signal for Posaconazole is reduced, or less commonly, ion enhancement. This phenomenon can lead to inaccurate quantification, poor sensitivity, and lack of reproducibility.[3][4]

The primary culprits behind matrix effects in bioanalysis are phospholipids (B1166683) from cell membranes, which are abundant in plasma and serum.[5][6][7] Due to their chemical nature, phospholipids are often co-extracted with analytes like Posaconazole and can interfere with the ionization process in the mass spectrometer source, ultimately compromising data quality.[5][7]

Q2: What are the primary strategies to minimize matrix effects for Posaconazole analysis?

A2: There are three main strategies to combat matrix effects:

  • Effective Sample Preparation: The goal is to selectively remove interfering matrix components, primarily phospholipids and proteins, while efficiently recovering Posaconazole.[8] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[8][9] Advanced techniques like HybridSPE, which combines precipitation and SPE, are specifically designed for high-efficiency phospholipid removal.[1]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate Posaconazole from co-eluting matrix components is crucial. If interfering compounds do not enter the mass spectrometer at the same time as the analyte, their effect is minimized.

  • Use of an Appropriate Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect. A stable isotope-labeled (SIL) internal standard, such as Posaconazole-d4 or Posaconazole-d5, is the gold standard.[10][11] Because it is chemically identical to Posaconazole, it compensates for variations in extraction, chromatography, and ionization, leading to more accurate and precise results.[12]

Q3: Which type of internal standard is best for Posaconazole analysis?

A3: A stable isotope-labeled (SIL) internal standard (e.g., Posaconazole-d4) is strongly recommended.[11] SIL internal standards have nearly identical physicochemical properties to the unlabeled drug, meaning they behave the same way during sample preparation, chromatography, and ionization.[12] This allows them to accurately compensate for signal loss due to matrix effects. While structural analogs can be used, they may not co-elute perfectly or experience the exact same degree of ion suppression, leading to less accurate quantification.

Troubleshooting Guide

Issue 1: I am observing low signal intensity and poor sensitivity for Posaconazole.

This is a classic symptom of ion suppression, likely caused by co-eluting matrix components such as phospholipids.

G start Low Signal Intensity for Posaconazole q_is Is Internal Standard (IS) Signal Also Low/Variable? start->q_is instrument_issue Potential Instrument Issue: - Check MS/MS tuning - Verify spray stability - Check for clogs q_is->instrument_issue YES ion_suppression Likely Ion Suppression from Matrix q_is->ion_suppression NO a_is_yes YES a_is_no NO q_cleanup How was the sample prepared? ion_suppression->q_cleanup q_is_type Are you using a Stable Isotope-Labeled IS? ion_suppression->q_is_type ppt Protein Precipitation (PPT) q_cleanup->ppt PPT lle_spe LLE or SPE q_cleanup->lle_spe LLE / SPE solution_ppt PPT is fast but provides minimal cleanup of phospholipids. ACTION: Switch to a more selective method like SPE or LLE. ppt->solution_ppt solution_lle_spe Method may be suboptimal. ACTION: Re-optimize extraction conditions. Consider a specialized phospholipid removal SPE plate. lle_spe->solution_lle_spe q_is_type->q_cleanup YES solution_is ACTION: Switch to a SIL-IS (e.g., Posaconazole-d4) to better compensate for suppression. q_is_type->solution_is NO a_is_type_no NO a_is_type_yes YES

Diagram 1: Troubleshooting logic for low signal intensity.
Issue 2: My results show high variability (%CV) between replicate injections.

High variability, even with an internal standard, often points to inconsistent or severe matrix effects that are not being adequately compensated for.

  • Possible Cause 1: Inadequate Sample Cleanup. Protein precipitation alone is often insufficient for removing phospholipids, which are a major cause of ion suppression.[5] While quick, PPT leaves high levels of endogenous material in the final extract.[1]

  • Solution 1: Enhance Sample Preparation. Switch from simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Specialized phospholipid removal plates or cartridges (e.g., HybridSPE) can dramatically reduce interferences.[1][13]

  • Possible Cause 2: Non-Co-eluting Internal Standard. If you are using a structural analog as an internal standard, it may have a slightly different retention time than Posaconazole. If it elutes in a region with a different matrix effect profile, it cannot accurately compensate for the variability affecting the analyte.

  • Solution 2: Use a Stable Isotope-Labeled IS. A SIL-IS (Posaconazole-d4) will co-elute perfectly with Posaconazole and experience the exact same ionization conditions, providing the most reliable correction for matrix effects.[11]

Issue 3: My chromatographic peak shape for Posaconazole is poor (e.g., tailing, fronting, or splitting).
  • Possible Cause 1: Column Contamination. Repetitive injection of insufficiently cleaned samples (especially from protein precipitation) can lead to a buildup of phospholipids and other matrix components on the analytical column.[5] This buildup degrades column performance.

  • Solution 1: Implement a Column Wash. After each analytical batch, flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent) to remove strongly retained contaminants. Also, consider using a guard column to protect the primary analytical column.

  • Possible Cause 2: Incompatible Reconstitution Solvent. The solvent used to reconstitute the sample extract after evaporation can affect peak shape. If the reconstitution solvent is much stronger than the initial mobile phase, it can cause peak distortion.

  • Solution 2: Match Solvent Strength. Ensure your reconstitution solvent is as close as possible in composition and strength to the initial mobile phase conditions of your gradient.

Data & Protocols

Comparison of Sample Preparation Techniques

The choice of sample preparation method is a trade-off between speed, cost, and cleanliness of the final extract. For LC-MS/MS, cleaner samples almost always lead to better data quality and robustness.

TechniqueTypical Analyte RecoveryMatrix Effect (Ion Suppression)Key AdvantageKey Disadvantage
Protein Precipitation (PPT) >90%[14]High (>20%)Fast and simpleHigh levels of residual phospholipids and salts remain.[5]
Liquid-Liquid Extraction (LLE) 80-95%Moderate (10-20%)Cleaner extract than PPTMore labor-intensive, requires solvent evaporation/reconstitution.
Solid-Phase Extraction (SPE) >85%Low (<15%)Provides the cleanest extracts, high selectivity.[8]Requires method development, can be more costly.
HybridSPE (Phospholipid Removal) >90%Very Low (<10%)[1]Combines speed of PPT with selectivity of SPE for phospholipids.[1]Higher initial cost for plates/cartridges.

Values are typical and can vary based on the specific protocol, analyte, and matrix.

Experimental Protocols
Protocol 1: Protein Precipitation (PPT)

A rapid but less clean method.

  • Pipette 100 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of internal standard working solution (e.g., Posaconazole-d4 in methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[11]

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (e.g., 50:50 v/v) and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

A selective method for cleaner extracts.

  • Pipette 100 µL of plasma/serum into a clean tube.

  • Add 20 µL of internal standard working solution.

  • Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water and vortex.

  • Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol (B129727), followed by 1 mL of water. Do not let the sorbent go dry.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elute Posaconazole and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in 100 µL of mobile phase and inject.

G cluster_0 Sample Preparation Workflows cluster_1 Protein Precipitation cluster_2 Liquid-Liquid Extraction cluster_3 Solid-Phase Extraction start Plasma Sample + Internal Standard ppt1 Add Acetonitrile (3:1 ratio) start->ppt1 lle1 Add Buffer (pH adjust) & Extraction Solvent (MTBE) start->lle1 spe1 Condition & Equilibrate start->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 end_processing Evaporate to Dryness & Reconstitute ppt3->end_processing lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle3->end_processing spe2 Load Sample spe1->spe2 spe3 Wash (Interferences) spe2->spe3 spe4 Elute (Analyte) spe3->spe4 spe4->end_processing inject Inject into LC-MS/MS end_processing->inject

Diagram 2: Overview of common sample preparation workflows.

References

O-Benzyl Posaconazole-d4 Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of O-Benzyl Posaconazole-d4 in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a deuterated analog of O-Benzyl Posaconazole (B62084), which serves as a precursor in the synthesis of labeled Posaconazole.[1][2] It is primarily used as a research chemical and an analytical standard for HPLC and other analytical methods.[3] The deuteration (d4) involves the substitution of four hydrogen atoms with deuterium, which can be useful in metabolic studies and as an internal standard in quantitative analyses.

Q2: What are the general storage recommendations for this compound?

For long-term storage, this compound should be kept in a refrigerator at 2-8°C.[1] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.

Q3: In which solvents is this compound soluble?

While specific solubility data for the deuterated form is limited, the non-deuterated O-Benzyl Posaconazole is known to be soluble in methanol (B129727) and DMSO. It is practically insoluble in water. Due to the structural similarity, this compound is expected to have a similar solubility profile.

Troubleshooting Guide

Issue 1: Degradation of this compound is observed during experimental work.

  • Potential Cause 1: Oxidative Degradation. Posaconazole, the parent compound, is known to be susceptible to oxidation.[4] The piperazine (B1678402) ring in the posaconazole structure is a primary site for oxidative degradation.[4] It is plausible that this compound is also sensitive to oxidative conditions.

  • Troubleshooting Steps:

    • Avoid prolonged exposure of the compound or its solutions to air.

    • Use de-gassed solvents to prepare solutions.

    • Consider adding antioxidants to the solution if compatible with the experimental setup.

    • Store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 2: Photodegradation. Studies on posaconazole have shown susceptibility to photolytic decomposition, which follows first-order kinetics.[5]

  • Troubleshooting Steps:

    • Protect solutions of this compound from light by using amber vials or by wrapping containers with aluminum foil.

    • Minimize exposure to ambient and UV light during handling and analysis.

Issue 2: Inconsistent analytical results when using certain solvents.

  • Potential Cause: Solvent-Induced Degradation. While methanol is a commonly used solvent for posaconazole analysis, acetonitrile (B52724) has been reported to cause degradation of posaconazole under certain chromatographic conditions.

  • Troubleshooting Steps:

    • If using acetonitrile as a solvent, evaluate the stability of this compound over the typical experimental timeframe.

    • Consider using methanol or a mixture of methanol and water as the primary solvent for stock solutions and dilutions.

    • Always prepare fresh solutions for analysis to minimize the risk of degradation.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₄₄H₄₄D₄F₂N₈O₄[1][3]
Molecular Weight 794.92 g/mol [1][3]
CAS Number 1246818-95-0[1]
Appearance Light Purple Foam / Pale Beige Solid[1][6]
Storage 2-8°C Refrigerator[1]

Table 2: Known Stability of Posaconazole under Forced Degradation Conditions

ConditionStability of Posaconazole
Acidic Hydrolysis Stable
Basic Hydrolysis Stable
Thermolysis Stable
Oxidation Prone to degradation
Photolysis Prone to degradation

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

  • Materials:

    • This compound solid

    • HPLC-grade methanol

    • Volumetric flask (Class A)

    • Analytical balance

    • Ultrasonic bath

  • Procedure:

    • Accurately weigh the required amount of this compound solid using an analytical balance.

    • Transfer the solid to a clean, dry volumetric flask.

    • Add approximately 70-80% of the final volume of HPLC-grade methanol to the flask.

    • Sonicate the flask for 5-10 minutes to ensure complete dissolution of the solid.

    • Allow the solution to return to room temperature.

    • Add methanol to the flask up to the calibration mark.

    • Invert the flask several times to ensure a homogeneous solution.

    • Store the prepared solution in a tightly capped amber vial at -20°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis weigh Weigh O-Benzyl Posaconazole-d4 dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate volume Adjust to Final Volume sonicate->volume store Store in Amber Vial at Recommended Temperature (2-8°C or -20°C) volume->store Protect from Light analyze Perform Experiment/ Analysis (e.g., HPLC) store->analyze data Data Interpretation analyze->data

Caption: Experimental workflow for preparing and handling this compound solutions.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound This compound Stability solvent Solvent Choice (Methanol, Acetonitrile, DMSO) compound->solvent light Light Exposure (Photodegradation) compound->light oxygen Oxygen Exposure (Oxidation) compound->oxygen temperature Temperature compound->temperature stable Stable Compound solvent->stable degraded Degradation Products solvent->degraded light->degraded oxygen->degraded temperature->degraded

Caption: Factors influencing the stability of this compound in solution.

References

Troubleshooting low recovery of Posaconazole in sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Posaconazole (B62084) sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure high recovery rates in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low recovery of Posaconazole during sample preparation.

Protein Precipitation (PPT)

Question 1: I am seeing low and inconsistent recovery of Posaconazole after protein precipitation. What are the likely causes and how can I improve it?

Answer:

Low recovery after protein precipitation is a common issue and can often be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Inadequate Protein Removal: Incomplete precipitation can lead to a viscous supernatant that is difficult to handle and can interfere with subsequent analytical steps.

    • Troubleshooting:

      • Optimize Acetonitrile (B52724) to Sample Ratio: A common starting point is a 3:1 (v/v) ratio of acetonitrile to plasma/serum. If recovery is low, try increasing this ratio to 4:1 or 5:1 to enhance protein precipitation.

      • Vortexing and Centrifugation: Ensure thorough vortexing (at least 1-2 minutes) to allow for complete mixing and protein denaturation. Follow this with centrifugation at a high speed (e.g., >10,000 x g) for at least 10 minutes to ensure a compact pellet and clear supernatant.

  • Co-precipitation of Posaconazole: Posaconazole can sometimes be trapped within the precipitated protein pellet.

    • Troubleshooting:

      • Solvent Choice: While acetonitrile is widely used, methanol (B129727) or a mixture of acetonitrile and methanol can also be effective.[1][2] Experiment with different solvents to see which yields the best recovery for your specific matrix.

      • Acidification: Adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent can sometimes improve recovery by keeping the analyte in its ionized, more soluble form.

  • Analyte Stability: Posaconazole is generally stable, but degradation can occur under harsh conditions.[1][3]

    • Troubleshooting:

      • Temperature: Perform the precipitation and subsequent steps at a controlled room temperature or on ice to minimize any potential for degradation.

      • pH: Posaconazole is a weakly basic drug. Extreme pH conditions during sample preparation should be avoided unless specifically required for a particular extraction technique.[3]

Liquid-Liquid Extraction (LLE)

Question 2: My recovery of Posaconazole using liquid-liquid extraction is significantly below 85%. What parameters should I optimize?

Answer:

Optimizing your LLE protocol is crucial for achieving high recovery. Here are the key parameters to investigate:

  • Choice of Organic Solvent: The polarity and properties of the extraction solvent are critical.

    • Troubleshooting:

      • Commonly used solvents for Posaconazole extraction include diethyl ether, methyl tert-butyl ether (MTBE), n-hexane, ethyl acetate, chloroform, and dichloromethane.[4][5][6]

      • If you are experiencing low recovery, consider switching to a different solvent or using a mixture of solvents to fine-tune the polarity.

  • pH of the Aqueous Phase: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds like Posaconazole.

    • Troubleshooting:

      • Posaconazole is a weak base. To ensure it is in its neutral, more extractable form, the pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa.[7]

      • One study demonstrated that adjusting the plasma pH to 11 resulted in a recovery of over 98%.[4][6]

  • Ionic Strength of the Aqueous Phase (Salting-Out Effect):

    • Troubleshooting:

      • Adding a salt, such as sodium chloride (NaCl) or sodium sulfate, to the aqueous sample can increase the ionic strength.[7] This decreases the solubility of Posaconazole in the aqueous phase and promotes its partitioning into the organic solvent.

      • A concentration of 10% (w/v) NaCl has been shown to be effective in improving Posaconazole recovery.[4]

  • Extraction Time and Mixing:

    • Troubleshooting:

      • Ensure vigorous mixing (e.g., vortexing for 5-10 minutes) to maximize the surface area between the aqueous and organic phases, facilitating efficient extraction.[4][6]

Solid-Phase Extraction (SPE)

Question 3: I am experiencing low recovery with my solid-phase extraction method. How can I troubleshoot this?

Answer:

Low recovery in SPE can occur at various stages of the process. It is important to identify where the analyte is being lost.

  • Analyte Breakthrough During Loading: The analyte may not be retained on the sorbent.

    • Troubleshooting:

      • Incorrect Sorbent Choice: Ensure the sorbent chemistry is appropriate for Posaconazole. Reversed-phase (e.g., C8, C18) or mixed-mode cation exchange sorbents are typically used.

      • Sample pH: The pH of the sample during loading is critical for retention. For reversed-phase SPE, a neutral or slightly basic pH is often optimal. For cation exchange, a pH below the pKa of Posaconazole is necessary for it to be charged and retained.

      • Loading Speed: Loading the sample too quickly can prevent efficient interaction with the sorbent. A slow, consistent flow rate is recommended.

  • Analyte Loss During Washing: The wash solvent may be too strong and prematurely eluting the analyte.

    • Troubleshooting:

      • Wash Solvent Composition: Decrease the percentage of organic solvent in your wash step. The goal is to remove interferences without eluting Posaconazole.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.

    • Troubleshooting:

      • Elution Solvent Strength: Increase the percentage of organic solvent in your elution buffer. For reversed-phase, this is typically methanol or acetonitrile.

      • Elution Solvent pH: For mixed-mode cation exchange, the elution solvent should contain a component to neutralize the charge on the analyte or sorbent, such as a small amount of ammonia.

      • Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely wet the sorbent bed and elute the analyte.

Data Presentation: Recovery of Posaconazole

The following tables summarize quantitative data on Posaconazole recovery under different sample preparation conditions.

Table 1: Protein Precipitation Recovery

Precipitation SolventSample MatrixAnalyte Concentration(s)Mean Recovery (%)Reference
AcetonitrileHuman PlasmaLQC, MQC, HQC85.63[8]
MethanolHuman Serum0.3, 2, 4, 8 µg/mL97.4 - 105.5 (Accuracy)[1]
Acetonitrile-Methanol (75%/25%, v/v)Human PlasmaQC samples~97[9]

Table 2: Liquid-Liquid Extraction Recovery

Organic SolventSample MatrixKey ConditionsMean Recovery (%)Reference
Diethyl EtherHuman Plasma->94[5]
Optimized SolventRat Plasma500 µL solvent, 10% NaCl, pH 11, 10 min extraction>98[4][6]

Table 3: Solid-Phase Extraction Recovery

Sorbent TypeSample MatrixElution SolventMean Recovery (%)Reference
Reversed-phase C8Human PlasmaPhosphate buffer:acetonitrile:methanol (43:49:8)86[10]

Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile
  • To 100 µL of plasma/serum sample, add 300 µL of acetonitrile.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable mobile phase for analysis.

Protocol 2: Optimized Liquid-Liquid Extraction

Based on a study achieving >98% recovery.[4][6]

  • To 100 µL of plasma sample, add an internal standard.

  • Adjust the plasma pH to 11.

  • Add a 10% (w/v) NaCl solution.

  • Add 500 µL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes.

  • Centrifuge for 1 minute at high speed.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for injection.

Visualizations

Troubleshooting Workflow for Low Posaconazole Recovery

Low_Recovery_Troubleshooting Start Low Recovery Detected Method Which Sample Prep Method? Start->Method PPT Protein Precipitation Method->PPT PPT LLE Liquid-Liquid Extraction Method->LLE LLE SPE Solid-Phase Extraction Method->SPE SPE PPT_Check1 Incomplete Precipitation? PPT->PPT_Check1 PPT_Sol1 Increase Acetonitrile:Sample Ratio (e.g., 4:1) Optimize Vortex/Centrifugation PPT_Check1->PPT_Sol1 Yes PPT_Check2 Co-precipitation Suspected? PPT_Check1->PPT_Check2 No PPT_Sol2 Try Alternative Solvent (Methanol) Acidify Precipitation Solvent PPT_Check2->PPT_Sol2 Yes LLE_Check1 Inefficient Partitioning? LLE->LLE_Check1 LLE_Sol1 Optimize Organic Solvent Adjust Aqueous pH (>pKa) Add Salt (Salting-out) LLE_Check1->LLE_Sol1 Yes SPE_Check1 Analyte Lost During... SPE->SPE_Check1 SPE_Loading Loading? SPE_Check1->SPE_Loading Loading SPE_Wash Washing? SPE_Check1->SPE_Wash Washing SPE_Elution Elution? SPE_Check1->SPE_Elution Elution SPE_Sol_Load Check Sorbent & Sample pH Reduce Load Speed SPE_Loading->SPE_Sol_Load SPE_Sol_Wash Decrease Organic in Wash SPE_Wash->SPE_Sol_Wash SPE_Sol_Elute Increase Organic in Elution Adjust Elution pH SPE_Elution->SPE_Sol_Elute

Caption: A decision tree for troubleshooting low Posaconazole recovery.

General Sample Preparation Workflow

Sample_Prep_Workflow cluster_extraction Extraction Method Start Start: Biological Sample (Plasma/Serum) Spike Spike with Internal Standard Start->Spike Extraction Extraction Step Spike->Extraction PPT Protein Precipitation LLE Liquid-Liquid Extraction SPE Solid-Phase Extraction Evaporation Evaporation to Dryness (if applicable) PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or HPLC Analysis Reconstitution->Analysis

Caption: A generalized workflow for Posaconazole sample preparation.

References

Technical Support Center: O-Benzyl Posaconazole-d4 and Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression when using O-Benzyl Posaconazole-d4 or other deuterated internal standards in the LC-MS/MS analysis of Posaconazole (B62084).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference reduces the ionization efficiency of the analyte, leading to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] Even with the high selectivity of MS/MS, ion suppression can lead to unreliable results if not properly addressed.[1]

Q2: What is the role of an internal standard (IS) like this compound?

A: An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, including calibrators and quality controls.[5][6] A stable isotope-labeled (SIL) internal standard, such as Posaconazole-d4, is considered ideal because it co-elutes with the analyte and experiences similar matrix effects.[5] By calculating the peak area ratio of the analyte to the IS, variability introduced during sample preparation and injection, as well as ion suppression, can be compensated for, leading to more accurate and precise quantification.[5] this compound is a deuterated form of a Posaconazole-related compound and serves a similar purpose.[7][8][9]

Q3: What are the primary causes of ion suppression in Posaconazole analysis?

A: The primary causes of ion suppression in the analysis of Posaconazole from biological matrices include:

  • Endogenous Matrix Components: Phospholipids, salts, and proteins from plasma or serum are common culprits.[4]

  • Inadequate Sample Preparation: Simple protein precipitation, while fast, may not sufficiently remove interfering matrix components compared to more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3][10][11]

  • Poor Chromatographic Separation: If the analyte co-elutes with a region of significant matrix interference, its signal will be suppressed.[10]

  • Mobile Phase Composition: The composition and additives in the mobile phase can influence ionization efficiency.[3]

Q4: How can I assess if ion suppression is occurring in my assay?

A: A common method to evaluate ion suppression is the post-column infusion experiment.[12][13] In this technique, a constant flow of the analyte solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at certain retention times indicates the presence of ion-suppressing components eluting from the column.[10][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of Posaconazole, particularly concerning ion suppression and internal standard performance.

Problem 1: Low Signal Intensity for both Posaconazole and the Internal Standard

Possible Cause Recommended Solution
Significant Ion Suppression 1. Optimize Sample Preparation: Switch from protein precipitation to a more thorough cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove matrix components.[3][11] 2. Adjust Chromatography: Modify the LC gradient to separate the analyte and IS from regions of high matrix interference.[10] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1]
Ion Source Contamination 1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, skimmer). 2. Divert Flow: Use a divert valve to direct the initial, unretained portion of the LC flow (which often contains high concentrations of salts and polar interferences) to waste instead of the mass spectrometer.
Incorrect MS Parameters 1. Optimize Ion Source Settings: Re-optimize source parameters such as temperature, gas flows, and spray voltage for Posaconazole and the IS.

Problem 2: High Variability in the Internal Standard (IS) Peak Area

Possible Cause Recommended Solution
Inconsistent Sample Preparation 1. Review Pipetting and Extraction Steps: Ensure consistent and accurate pipetting of the sample, IS, and extraction solvents.[5] 2. Ensure Complete Mixing: Vortex samples thoroughly after the addition of the IS and during extraction steps.[5]
Differential Matrix Effects 1. Investigate Matrix Variability: Analyze samples from different lots or donors to assess the consistency of the matrix effect.[14] 2. Improve Chromatographic Separation: Ensure the IS and analyte are eluting in a "clean" region of the chromatogram.
IS Instability 1. Check IS Stability: Verify the stability of the IS in the stock solution, working solution, and in the processed sample under the storage and autosampler conditions.

Problem 3: Analyte Peak Tailing or Asymmetrical Shape

Possible Cause Recommended Solution
Column Overload 1. Reduce Injection Volume: Inject a smaller volume of the sample extract. 2. Dilute Sample: If the analyte concentration is high, dilute the sample prior to extraction.
Secondary Interactions 1. Adjust Mobile Phase pH: Adding a small amount of an acid modifier like formic acid can improve peak shape for basic compounds like Posaconazole.[15] 2. Change Column Chemistry: If peak shape issues persist, consider a different column stationary phase.
Metabolite Interference 1. Improve Chromatographic Resolution: In some cases, labile metabolites like glucuronides can undergo in-source fragmentation and interfere with the parent drug's signal.[16] Improving chromatographic separation can resolve the parent drug from these metabolites.[16]

Experimental Protocols & Data

Example Protocol: Protein Precipitation for Posaconazole in Plasma

This protocol is a common starting point for sample preparation.

  • Sample Aliquoting: Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 300 µL of a protein precipitation solution (e.g., acetonitrile) containing the internal standard (e.g., Posaconazole-d4) at a fixed concentration.[17]

  • Precipitation: Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an aliquot (e.g., 5-20 µL) of the supernatant into the LC-MS/MS system.[17]

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from published methods for Posaconazole analysis.

Table 1: Extraction Recovery of Posaconazole

Concentration LevelMethodAverage Recovery (%)Reference
Low QCProtein Precipitation>90%[18]
Medium QCProtein Precipitation>90%[18]
High QCProtein Precipitation>90%[18]

Table 2: Matrix Effect on Posaconazole Signal

Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement.

Concentration LevelMethodAverage Matrix Effect (%)Reference
Low QCProtein Precipitation95% - 112%[18]
Medium QCProtein Precipitation95% - 112%[18]
High QCProtein Precipitation95% - 112%[18]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot Plasma Sample p2 Add Internal Standard (this compound) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject Supernatant p5->a1 a2 Chromatographic Separation (LC) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Detection (MS/MS) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Area Ratio d1->d2 d3 Quantify Concentration (vs. Calibration Curve) d2->d3

General workflow for Posaconazole analysis.
Troubleshooting Logic for Low Signal

G start Low Signal Intensity for Analyte and IS q1 Is IS peak area variable across the run? start->q1 a1 Check for inconsistent sample preparation (pipetting, mixing). q1->a1 Yes q2 Perform post-column infusion experiment. See signal drop? q1->q2 No a2 Investigate differential matrix effects. a1->a2 a3 Optimize chromatography to separate from suppression zone. q2->a3 Yes a5 Clean ion source. Check for clogs. q2->a5 No a4 Improve sample cleanup (e.g., use SPE). a3->a4 a6 Optimize MS source parameters. a5->a6

Decision tree for troubleshooting low signal intensity.

References

Limit of detection (LOD) and quantification (LOQ) for Posaconazole analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the antifungal agent Posaconazole (B62084), this technical support center provides essential guidance on troubleshooting common experimental issues and answers frequently asked questions. The information is designed to ensure accurate and reliable quantification of Posaconazole in various matrices.

Quantitative Data Summary

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of any analytical method. Below is a summary of reported LOD and LOQ values for Posaconazole analysis using different analytical techniques.

Analytical MethodMatrixLODLOQ/LLOQReference
HPLC-UV Human Plasma-50 ng/mL[1][2]
Human Plasma3 ng/mL50 ng/mL[3]
Human Serum6.25 ng/mL<0.05 µg/mL[4]
Bulk & Dosage Form0.24 µg/mL0.74 µg/mL[5][6]
Bulk Drug-0.27 µg/mL
HPLC-Fluorescence Human Plasma/Serum~0.04 µg/mL0.1 µg/mL[7]
LC-MS/MS Human Plasma-2 ng/mL[8][9]
Human Plasma-5.00 ng/mL
Human Serum-0.1 µg/mL[10]
UPLC-MS/MS Human Plasma-0.014 µg/mL[11][12]
Rat Plasma5 ng/mL-[13]
Rat Plasma-1 ng/mL[14][15][16]
Human Serum-0.1 µg/mL[17]

LOD: Limit of Detection; LOQ: Limit of Quantification; LLOQ: Lower Limit of Quantification.

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. The following are generalized protocols for the most common analytical methods used for Posaconazole quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used due to its robustness and accessibility.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum sample, add 25 µL of an internal standard (e.g., a structurally similar compound not present in the sample).

  • Add 1500 µL of a protein precipitation agent (e.g., acetonitrile (B52724), methanol).

  • Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully separate the supernatant (the clear liquid on top).

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in 140 µL of the mobile phase.

  • Vortex for 2 minutes and then centrifuge again at 12,000 rpm for 2 minutes.

  • Inject the clear supernatant into the HPLC system.[1]

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45 v/v).[18] The pH may be adjusted with additives like triethylamine (B128534) or a buffer solution.

  • Flow Rate: Typically 0.8 to 1.2 mL/min.[1][18]

  • Detection Wavelength: 262 nm.[6][18]

  • Column Temperature: Maintained at a constant temperature, for example, 39°C or 40°C.[1][19]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV.[11]

a. Sample Preparation (Solid Phase Extraction or Protein Precipitation)

  • Protein Precipitation: Similar to the HPLC-UV protocol, using acetonitrile is common.[8][9]

  • Solid Phase Extraction (SPE): For cleaner samples, a mixed-mode cation exchange SPE in a 96-well plate format can be used.[20]

b. Chromatographic and Mass Spectrometric Conditions

  • Column: A fused-core C18 column (e.g., Halo C18) or a standard C18 column.[20]

  • Mobile Phase: A gradient elution is often used with a mixture of acetonitrile, water, and an acidifier like formic acid (e.g., 55:45:0.1 v/v/v).[8]

  • Flow Rate: Typically around 0.25 mL/min.[8]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is common.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.[20]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Posaconazole and its internal standard.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides faster analysis times and improved resolution.[11]

a. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., Acetonitrile:Methanol 75:25 v/v) containing the internal standard.

  • Vortex and sonicate the mixture for 5 minutes.

  • Centrifuge at 20,000 x g for 10 minutes.[21]

  • Inject the supernatant for analysis.

b. Chromatographic and Mass Spectrometric Conditions

  • Column: A UPLC BEH C18 column.

  • Mobile Phase: A gradient of 0.1% aqueous formic acid and acetonitrile.[13]

  • Flow Rate: A higher flow rate compared to conventional HPLC, for instance, 0.8 mL/min.[11]

  • Ionization and Detection: Similar to LC-MS/MS, using an ESI source in positive mode and a triple quadrupole mass spectrometer for MRM detection.[21][11]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for Posaconazole shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Secondary interactions between the analyte and the stationary phase, often due to active sites on the silica (B1680970) backbone of the column. It can also be caused by a mismatch between the sample solvent and the mobile phase.

    • Troubleshooting Steps:

      • Mobile Phase pH: Ensure the mobile phase pH is appropriate for Posaconazole (a weak base). A slightly acidic pH (e.g., using formic acid) can help to protonate the molecule and improve peak shape.

      • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase.

      • Column Contamination: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may be degraded and need replacement.

      • Guard Column: Use a guard column to protect the analytical column from strongly retained impurities in the sample matrix.

Issue 2: Low Signal Intensity or Sensitivity

  • Question: I am not achieving the expected sensitivity for Posaconazole, and my signal-to-noise ratio is low. What should I check?

  • Answer:

    • Cause: This can be due to issues with sample preparation, the chromatographic system, or the mass spectrometer settings (for LC-MS/MS).

    • Troubleshooting Steps:

      • Sample Extraction Recovery: Evaluate the efficiency of your extraction method. Perform a recovery experiment by comparing the signal from a pre-extracted spiked sample to a post-extracted spiked sample. For protein precipitation, ensure the precipitant-to-sample ratio is optimal.

      • Ion Suppression (LC-MS/MS): Matrix components co-eluting with Posaconazole can suppress its ionization. Infuse a constant concentration of Posaconazole post-column while injecting an extracted blank sample. A dip in the signal at the retention time of Posaconazole indicates ion suppression. To mitigate this, improve sample cleanup (e.g., use SPE instead of protein precipitation) or adjust chromatography to separate the interfering components.

      • Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned and calibrated. Optimize the ESI source parameters (e.g., spray voltage, gas flow, temperature) and collision energy for the specific MRM transitions of Posaconazole.

      • Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) can significantly impact ionization efficiency. Experiment with different additives and concentrations.

Issue 3: Inconsistent Retention Times

  • Question: The retention time for Posaconazole is shifting between injections. What could be causing this?

  • Answer:

    • Cause: Fluctuations in the HPLC/UPLC system's performance, such as pump issues, leaks, or changes in mobile phase composition or column temperature.

    • Troubleshooting Steps:

      • System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.

      • Pump Performance: Check for pressure fluctuations, which could indicate air bubbles in the pump or faulty check valves. Degas the mobile phase thoroughly.

      • Leaks: Inspect the system for any leaks, especially at fittings.

      • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate composition. For gradient elution, ensure the gradient proportioning valve is functioning correctly.

      • Column Temperature: Use a column oven to maintain a constant and stable temperature, as retention times can be sensitive to temperature changes.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical Limit of Quantification (LOQ) I should aim for in a clinical setting?

    • A1: For therapeutic drug monitoring, the LOQ should be sufficiently low to quantify trough concentrations of Posaconazole, which are often recommended to be above 0.5 or 0.7 µg/mL for prophylaxis.[21][11][22] Therefore, an LOQ of 0.1 µg/mL or lower is generally desirable for clinical applications.[7][10]

  • Q2: Which analytical method is better for Posaconazole analysis: HPLC-UV or LC-MS/MS?

    • A2: LC-MS/MS is generally preferred due to its higher sensitivity, specificity, and shorter analytical run times compared to HPLC-UV.[11] However, HPLC-UV can be a valid and more accessible alternative in laboratories without mass spectrometry facilities, provided it meets the required sensitivity for the intended application.[23]

  • Q3: Why is an internal standard necessary for the analysis?

    • A3: An internal standard (IS) is crucial for accurate quantification. It is a compound with similar chemical properties to the analyte (Posaconazole) that is added at a constant concentration to all samples, calibrators, and quality controls. The IS helps to correct for variations in sample preparation (e.g., extraction efficiency) and instrument response (e.g., injection volume). A deuterated version of Posaconazole is an ideal internal standard for LC-MS/MS analysis.

  • Q4: Can I use serum and plasma interchangeably for Posaconazole analysis?

    • A4: While many studies use either serum or plasma, it is important to be consistent within a study. There can be minor differences in the matrix that might slightly affect the results. If you need to switch between matrices, a validation study should be performed to ensure there is no significant difference in the quantification.

  • Q5: What are some common drug-drug interactions that can affect Posaconazole levels?

    • A5: Posaconazole is an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. Co-administration with drugs that are substrates of CYP3A4 can lead to increased concentrations of those drugs. Conversely, drugs that induce or inhibit CYP3A4 can affect Posaconazole concentrations. For example, proton pump inhibitors have been associated with lower Posaconazole concentrations.[24]

Visualizations

The following diagrams illustrate the general workflows for Posaconazole analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma Plasma/Serum Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Centrifuge Reconstitute->Centrifuge2 Inject Inject into HPLC Centrifuge2->Inject HPLC HPLC System (Pump, Column) Inject->HPLC UV_Detector UV Detector (262 nm) HPLC->UV_Detector Data_System Data Acquisition & Processing UV_Detector->Data_System

Caption: General workflow for Posaconazole analysis using HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma/Serum Sample Add_IS Add Internal Standard Plasma->Add_IS Extract Extraction (Protein Precipitation or SPE) Add_IS->Extract Centrifuge Centrifuge (if ppt) Extract->Centrifuge Inject Inject into UPLC/LC Extract->Inject if SPE Centrifuge->Inject LC UPLC/LC System (Pump, Column) Inject->LC ESI Electrospray Ionization (ESI) LC->ESI MSMS Tandem Mass Spec (Triple Quadrupole) ESI->MSMS Data_System Data Acquisition & Processing MSMS->Data_System

Caption: General workflow for Posaconazole analysis using LC-MS/MS or UPLC-MS/MS.

References

Fine-tuning chromatographic parameters for Posaconazole quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in fine-tuning chromatographic parameters for the accurate quantification of Posaconazole (B62084).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC-UV method for Posaconazole?

A1: A good starting point for an HPLC-UV method for Posaconazole analysis is to use a reversed-phase C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm).[1][2] An isocratic mobile phase consisting of a mixture of methanol (B129727) and water, for example in a 75:25 (v/v) ratio, is often effective.[2] The flow rate is typically set around 1.0 to 1.2 mL/min.[1][2][3] Detection is usually performed at a wavelength of approximately 262 nm, where Posaconazole exhibits maximum absorbance.[1] The column temperature can be maintained at around 25-40°C.[1][3]

Q2: What are the advantages of using LC-MS/MS for Posaconazole quantification?

A2: LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV methods.[4][5] This is particularly advantageous when quantifying low concentrations of Posaconazole in complex biological matrices such as plasma or serum.[4][5] The high specificity of tandem mass spectrometry minimizes interference from other matrix components, leading to more accurate and reliable results.[6] LC-MS/MS methods can achieve lower limits of quantification (LLOQ), which is crucial for pharmacokinetic studies.[4][5]

Q3: What is a suitable internal standard (IS) for Posaconazole analysis?

A3: For LC-MS/MS analysis, a stable isotope-labeled internal standard such as Posaconazole-d4 is ideal as it has identical retention and ionization characteristics to the analyte.[5] For HPLC-UV or HPLC-Fluorescence methods, other antifungal agents like ketoconazole (B1673606) can be used.[7] Itraconazole has also been used, but it may have a significantly longer retention time.[7] The choice of internal standard should ensure it does not co-elute with Posaconazole or any endogenous interferences.[7]

Q4: How should I prepare Posaconazole samples from biological matrices like plasma?

A4: A common and straightforward method for sample preparation from plasma or serum is protein precipitation.[4][5] This typically involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate the proteins.[4][5] After centrifugation, the supernatant can be directly injected or further processed. For cleaner samples and higher sensitivity, solid-phase extraction (SPE) can be employed.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic analysis of Posaconazole.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My Posaconazole peak is showing significant tailing. How can I improve the peak symmetry?

A: Peak tailing for a basic compound like Posaconazole can often be attributed to secondary interactions with residual silanols on the silica-based column packing. Here are several parameters you can adjust:

  • Mobile Phase pH: Adding a small amount of an acidic modifier to the mobile phase, such as formic acid (e.g., 0.1%), can help to protonate the silanols and reduce these secondary interactions.[5]

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase, which is specifically designed to reduce silanol (B1196071) interactions.

  • Flow Rate: While less common for tailing, optimizing the flow rate can sometimes improve peak shape.

  • Sample Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample.

Problem 2: Low Sensitivity / Poor Signal-to-Noise Ratio

Q: I am struggling to detect low concentrations of Posaconazole. What can I do to increase the sensitivity of my method?

A: Increasing sensitivity is a common challenge, especially when dealing with low-dose formulations or biological samples.

  • Detector Choice: If you are using a UV detector, consider switching to a more sensitive detector like a fluorescence detector or, ideally, a mass spectrometer (MS).[4][5][7] For fluorescence detection, optimized excitation and emission wavelengths (e.g., Ex: 245 nm, Em: 380 nm) can significantly enhance sensitivity.[7]

  • Sample Preparation: A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), can remove interfering matrix components and concentrate the analyte, thereby improving the signal-to-noise ratio.[6]

  • Injection Volume: Increasing the injection volume can lead to a stronger signal, but be mindful of potential peak shape distortion.

  • Mobile Phase Composition: Optimizing the mobile phase composition can enhance ionization efficiency in LC-MS/MS, leading to a better signal.

Problem 3: Inconsistent Retention Times

Q: The retention time for my Posaconazole peak is shifting between injections. What could be the cause?

A: Retention time variability can compromise the reliability of your assay. Here are the common culprits and their solutions:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a frequent cause of shifting retention times, especially with gradient elution.

  • Pump Performance: Fluctuations in the pump's flow rate or mobile phase composition can lead to inconsistent retention times. Check for leaks in the system and ensure the pump is properly maintained.

  • Column Temperature: Maintaining a stable column temperature is crucial for reproducible chromatography. Use a column oven to control the temperature.[1][3]

  • Mobile Phase Preparation: Inconsistencies in preparing the mobile phase (e.g., incorrect solvent ratios or pH) can affect retention times. Prepare fresh mobile phase daily and ensure it is well-mixed.[2]

Experimental Protocols & Data

Sample Preparation: Protein Precipitation

A widely used protocol for extracting Posaconazole from human plasma involves protein precipitation with acetonitrile.[4][5]

Methodology:

  • To a 100 µL aliquot of human plasma, add a specific volume of the internal standard solution (e.g., Posaconazole-d4).[5]

  • Add 200-600 µL of acetonitrile to precipitate the plasma proteins.[4][5]

  • Vortex the mixture for approximately 1-2 minutes.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for about 10 minutes.

  • Carefully collect the supernatant and inject a small aliquot (e.g., 10 µL) into the LC-MS/MS system.[5]

Chromatographic Conditions

Below are tables summarizing typical chromatographic parameters for both HPLC-UV and LC-MS/MS methods for Posaconazole quantification.

Table 1: Example HPLC-UV Parameters

ParameterConditionReference
Column C8 or C18 (e.g., 250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase Methanol:Water (75:25, v/v)[2]
Flow Rate 1.0 - 1.2 mL/min[1][2][3]
Detection UV at 262 nm[1]
Column Temp. 25 - 40 °C[1][3]
Injection Vol. 10 - 20 µL[1][2]
Retention Time ~4.4 - 8.5 min[2][8]

Table 2: Example LC-MS/MS Parameters

ParameterConditionReference
Column C18 (e.g., 50 x 2.0 mm, 5 µm)[5]
Mobile Phase Acetonitrile:Water:Formic Acid (55:45:0.1, v/v/v)[4][5]
Flow Rate 0.25 mL/min[4][5]
Detection ESI+ Tandem Mass Spectrometry[4][5]
Internal Standard Posaconazole-d4[5]
Injection Vol. 10 µL[5]
Retention Time ~1.5 min[5]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Posaconazole in a biological matrix using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for Posaconazole quantification.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common chromatographic issues.

G cluster_peak Peak Shape Solutions cluster_sens Sensitivity Solutions cluster_ret Retention Time Solutions Problem Chromatographic Problem Observed PeakShape Poor Peak Shape (Tailing/Fronting) Problem->PeakShape Is it peak shape? Sensitivity Low Sensitivity Problem->Sensitivity Is it sensitivity? Retention Inconsistent Retention Time Problem->Retention Is it retention time? AdjustpH Adjust Mobile Phase pH PeakShape->AdjustpH ChangeCol Change Column PeakShape->ChangeCol Dilute Dilute Sample PeakShape->Dilute ChangeDet Change Detector (e.g., MS) Sensitivity->ChangeDet CleanSample Improve Sample Cleanup (SPE) Sensitivity->CleanSample IncInjVol Increase Injection Volume Sensitivity->IncInjVol Equilibrate Ensure Column Equilibration Retention->Equilibrate CheckPump Check Pump Performance Retention->CheckPump ControlTemp Control Column Temperature Retention->ControlTemp

Caption: Troubleshooting common HPLC issues.

References

Technical Support Center: O-Benzyl Posaconazole-d4 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing O-Benzyl Posaconazole-d4 as an internal standard in the bioanalysis of Posaconazole (B62084).

Troubleshooting Guide: Resolving Analytical Challenges with this compound

While true co-elution of this compound and Posaconazole is unlikely in standard reversed-phase chromatography due to structural differences, analytical challenges can still arise. The addition of the benzyl (B1604629) group increases the hydrophobicity of the internal standard, leading to a longer retention time compared to the analyte. This guide addresses potential issues related to chromatographic separation, signal interference, and internal standard performance.

Table 1: Troubleshooting Common Issues in the Bioanalysis of Posaconazole using this compound Internal Standard

Observed Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) for Analyte and/or Internal Standard 1. Secondary Interactions with Column: Silanol interactions on the stationary phase can cause peak tailing. 2. Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, it can lead to poor peak shape. 3. Column Overload: Injecting too high a concentration of the sample.1. Use a base-deactivated column (e.g., BDS) or add a competing base to the mobile phase. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 3. Reduce the injection volume or dilute the sample.
Inconsistent Internal Standard Response 1. Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components that differ at the retention times of the analyte and internal standard. 2. Sample Preparation Variability: Inconsistent extraction recovery between the analyte and the internal standard.1. Optimize sample clean-up to remove interfering matrix components. Consider solid-phase extraction (SPE). 2. Ensure the internal standard is added early in the sample preparation process to account for variability in all steps.
Interference with Analyte or Internal Standard Peak 1. Endogenous Matrix Components: Lipids, proteins, or other components from the biological matrix may have similar mass transitions. 2. Metabolites: Posaconazole metabolites, such as glucuronides, could potentially interfere.[1][2] 3. In-source Fragmentation of Internal Standard: Fragmentation of this compound in the mass spectrometer source could potentially generate ions that interfere with the Posaconazole signal.1. Improve chromatographic separation to resolve interfering peaks. See the experimental protocol below for an optimized method. 2. Develop a more selective MRM transition. 3. Optimize mass spectrometer source parameters (e.g., declustering potential, collision energy) to minimize in-source fragmentation.
Analyte and Internal Standard Retention Times are Too Far Apart 1. High Hydrophobicity of Internal Standard: The benzyl group significantly increases the retention of this compound in reversed-phase chromatography.1. Increase the organic content of the mobile phase or use a stronger organic solvent (e.g., acetonitrile (B52724) instead of methanol). 2. Consider a shorter alkyl chain column (e.g., C8 instead of C18) to reduce hydrophobic retention.

Frequently Asked Questions (FAQs)

Q1: Will this compound co-elute with Posaconazole?

A1: In typical reversed-phase liquid chromatography (RPLC), this compound will be retained longer than Posaconazole and will not co-elute. The benzyl group increases its hydrophobicity. While deuterium (B1214612) labeling can cause a slight shift in retention time (an "inverse isotope effect" where deuterated compounds elute slightly earlier), the effect of the benzyl group is much more significant.[3][4]

Q2: Why is my internal standard peak much broader than my analyte peak?

A2: A broader peak for a later-eluting compound is a normal phenomenon in gradient chromatography. However, if the peak shape is excessively broad or distorted, it could indicate secondary interactions with the column or issues with the mobile phase. Refer to the troubleshooting guide for solutions.

Q3: Can in-source fragmentation of this compound interfere with Posaconazole quantification?

A3: In-source fragmentation is a possibility for any compound in a mass spectrometer. It is crucial to optimize the ion source parameters, such as declustering potential or fragmentor voltage, to minimize this phenomenon. If interference is suspected, analyzing a pure solution of the internal standard can confirm if it produces fragment ions at the mass-to-charge ratio of the analyte.

Q4: What type of HPLC column is best for separating Posaconazole and this compound?

A4: A standard C18 column is often sufficient to achieve separation. However, if matrix interferences are a concern, a column with a different selectivity, such as a phenyl-hexyl column, can be beneficial. Phenyl columns provide alternative selectivity for aromatic compounds through π-π interactions.[1][5][6]

Experimental Protocols

Optimized LC-MS/MS Method for Separation of Posaconazole and this compound

This protocol is designed to achieve baseline separation of Posaconazole and this compound while minimizing interference from biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum sample, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. Liquid Chromatography Conditions

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-1.0 min: 30% B

    • 1.0-5.0 min: 30-95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95-30% B

    • 6.1-8.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
Posaconazole701.3683.335100
This compound795.4687.435100

Note: Collision energy and declustering potential should be optimized for the specific instrument being used.

Data Presentation

Table 2: Expected Retention Times and MRM Transitions

Compound Expected Retention Time (min) Precursor Ion (m/z) Product Ion (m/z)
Posaconazole~4.2701.3683.3
This compound~5.5795.4687.4

Retention times are approximate and may vary depending on the specific LC system and column.

Visualizations

TroubleshootingWorkflow start Start: Analytical Issue Observed peak_shape Poor Peak Shape? start->peak_shape is_response Inconsistent IS Response? peak_shape->is_response No solution_peak_shape Adjust Mobile Phase pH Use Base-Deactivated Column Reduce Sample Concentration peak_shape->solution_peak_shape Yes interference Interference Peak Observed? is_response->interference No solution_is_response Optimize Sample Clean-up Add IS Early in Workflow is_response->solution_is_response Yes retention_diff Retention Time Difference Too Large? interference->retention_diff No solution_interference Improve Chromatographic Separation Optimize MRM Transition Adjust MS Source Parameters interference->solution_interference Yes solution_retention Increase Organic Content in Mobile Phase Consider Shorter Alkyl Chain Column retention_diff->solution_retention Yes end Issue Resolved retention_diff->end No solution_peak_shape->end solution_is_response->end solution_interference->end solution_retention->end

Caption: Troubleshooting workflow for this compound analysis.

References

Technical Support Center: Optimizing Posaconazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Posaconazole (B62084). The following sections address common issues encountered during analytical method development and validation, with a specific focus on optimizing the injection volume.

Troubleshooting Guide: Injection Volume Optimization

Optimizing the injection volume is a critical step in developing a robust and reliable method for Posaconazole quantification. This guide addresses common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Overloading the analytical column: Injecting too large a volume of a concentrated sample can lead to peak distortion.- Systematically decrease the injection volume in small increments (e.g., 5 µL at a time) and observe the effect on peak shape.- If a lower injection volume compromises sensitivity, consider diluting the sample.
Incompatibility between sample solvent and mobile phase: A strong sample solvent can cause the analyte to spread on the column before the mobile phase begins to move it, resulting in peak fronting.- If possible, dissolve the sample in the initial mobile phase.- Minimize the proportion of strong organic solvent in the sample diluent.
Low Signal Intensity / Poor Sensitivity Insufficient amount of analyte on-column: The injection volume may be too low to detect the analyte, especially at low concentrations.- Gradually increase the injection volume. Be mindful of the potential for column overload and monitor peak shape.- Concentrate the sample before injection if a larger injection volume is not feasible.
Peak Area Non-Reproducibility Autosampler issues: Inaccurate or inconsistent injection volumes from the autosampler.- Perform an autosampler calibration and performance verification.- Ensure there are no air bubbles in the sample syringe or injection loop.
Partial loop fill: If using a partial loop injection mode, the injection volume may be too close to the loop volume, leading to variability.- For partial loop injections, ensure the injection volume is no more than half the loop volume.- For better precision, consider using a full loop injection.
Carryover (Analyte detected in blank injections) Adsorption of Posaconazole: Posaconazole can adsorb to surfaces in the injection port, needle, or column.[1]- Optimize the needle wash procedure by using a strong solvent and increasing the wash volume and duration.- An "injection after blank" can confirm the absence of carryover.[1]
High concentration of preceding sample: A high concentration sample can leave residual analyte in the injection system.- Implement a wash step with a strong solvent in the autosampler sequence after high-concentration samples.- Inject a blank sample immediately after the highest standard or a concentrated unknown sample.
Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) Co-eluting endogenous components: High injection volumes can increase the amount of matrix components introduced into the mass spectrometer, leading to ion suppression or enhancement.[2]- Reduce the injection volume to minimize the amount of matrix introduced.- Improve sample preparation to more effectively remove interfering substances.- Adjust chromatographic conditions to separate Posaconazole from co-eluting matrix components.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for Posaconazole quantification?

A1: A common starting injection volume for Posaconazole analysis by HPLC or LC-MS/MS is in the range of 5 µL to 20 µL.[3][4][5] The optimal volume will depend on the sensitivity of the instrument, the concentration of Posaconazole in the sample, and the sample matrix.

Q2: How does the injection volume affect the limit of quantification (LOQ)?

A2: Increasing the injection volume generally introduces more analyte onto the column, which can lead to a lower (better) LOQ. However, this is only effective up to the point where column overloading or significant matrix effects occur. It is a trade-off between sensitivity and chromatographic performance.

Q3: Can changing the injection volume affect the retention time of Posaconazole?

A3: Minor shifts in retention time can be observed with significant changes in injection volume, especially if the sample solvent has a different composition than the mobile phase. However, large, and inconsistent shifts may indicate an underlying issue with the HPLC system or column.

Q4: What are the signs of column overload when optimizing injection volume?

A4: The primary signs of column overload are poor peak shape, such as fronting or tailing, and a noticeable decrease in retention time as the injection volume or sample concentration increases.

Q5: How can I minimize carryover when injecting high concentrations of Posaconazole?

A5: To minimize carryover, use a robust needle wash protocol with a strong solvent. Injecting a blank sample after a high-concentration sample is a good practice to ensure the system is clean before the next injection.[1]

Experimental Protocols

Protocol 1: Injection Volume Optimization for HPLC-UV

This protocol outlines a systematic approach to optimizing the injection volume for an existing HPLC-UV method for Posaconazole quantification.

  • Prepare a Standard Solution: Prepare a mid-range concentration standard of Posaconazole in the mobile phase.

  • Initial Injection: Start with a conservative injection volume, for example, 5 µL.

  • Systematic Increase: Sequentially increase the injection volume (e.g., to 10 µL, 15 µL, 20 µL).

  • Data Evaluation: At each volume, evaluate the following:

    • Peak Area: Ensure it increases proportionally with the injection volume.

    • Peak Shape: Monitor for any signs of fronting or tailing. The tailing factor should ideally be between 0.9 and 1.2.

    • Retention Time: Check for consistency.

  • Determine Optimal Volume: The optimal injection volume will be the highest volume that provides a good signal-to-noise ratio without compromising peak shape or reproducibility.

Protocol 2: Assessing Carryover

This protocol helps in determining if carryover is an issue in your analytical method.

  • Prepare Samples: You will need your highest concentration calibration standard and a blank (mobile phase or matrix).

  • Injection Sequence:

    • Inject the blank to establish a baseline.

    • Inject the highest concentration standard three times consecutively.

    • Immediately inject the blank again.

  • Analysis: Examine the chromatogram of the blank injection that followed the high standard. Any peak at the retention time of Posaconazole indicates carryover. The area of this carryover peak should be below the LOQ of the method.

Data Presentation

Table 1: Comparison of Injection Volumes from Published Methods
Analytical MethodInjection Volume (µL)Analyte Concentration RangeReference
HPLC-UV202-20 µg/mL[3]
HPLC-UV100.1 mg/mL (for injection formulation)[4]
LC-MS/MS102-1000 ng/mL[2]
LC-MS/MS10Not specified[6]
UPLC-MS/MS60.014-12 µg/mL[1]
HPLC-FL500.05 µg/mL (LOQ)[7]
UPLC-MS/MS21.0-1000 ng/mL[8]
UPLC-MS/MS15-5000 ng/mL[9]

Visualizations

Injection_Volume_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation Criteria cluster_decision Decision cluster_outcome Outcome prep_std Prepare Mid-Range Posaconazole Standard start_inj Start with Low Injection Volume (e.g., 5 µL) prep_std->start_inj increase_inj Incrementally Increase Injection Volume start_inj->increase_inj eval_data Evaluate Chromatographic Data increase_inj->eval_data peak_area Peak Area Proportionality eval_data->peak_area peak_shape Peak Shape (Tailing/Fronting) eval_data->peak_shape ret_time Retention Time Consistency eval_data->ret_time is_optimal Is Performance Acceptable? eval_data->is_optimal optimal_vol Optimal Injection Volume Determined is_optimal->optimal_vol Yes adjust_params Decrease Volume or Dilute Sample is_optimal->adjust_params No adjust_params->increase_inj

Caption: Workflow for optimizing injection volume.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes (Injection Volume Related) cluster_solution Corrective Actions cluster_outcome Desired Outcome problem Suboptimal Result (e.g., Poor Peak Shape, Low Signal) cause1 Volume Too High (Column Overload) problem->cause1 cause2 Volume Too Low (Insufficient Analyte) problem->cause2 cause3 Solvent Mismatch problem->cause3 solution1 Decrease Injection Volume cause1->solution1 solution2 Increase Injection Volume cause2->solution2 solution3 Prepare Sample in Mobile Phase cause3->solution3 outcome Optimized Method Performance solution1->outcome solution2->outcome solution3->outcome

References

Validation & Comparative

A Comparative Analysis of O-Benzyl Posaconazole-d4 and Other Posaconazole Impurities for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of O-Benzyl Posaconazole-d4 with other common impurities of the broad-spectrum antifungal agent, Posaconazole (B62084). Intended for researchers, scientists, and professionals in drug development, this document outlines the structural and analytical differences between these compounds, supported by experimental data and protocols. Understanding the impurity profile of Posaconazole is crucial for ensuring its efficacy, safety, and stability.[1]

Overview of Posaconazole and Its Impurities

Posaconazole is a triazole antifungal agent that functions by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] Impurities in the active pharmaceutical ingredient (API) can arise during synthesis (process-related impurities) or degradation (due to factors like oxidation, hydrolysis, or photolysis).[2] These impurities can potentially impact the drug's stability, efficacy, and safety, making their identification and control a critical aspect of pharmaceutical quality control.[1]

O-Benzyl Posaconazole is a known process-related impurity in the synthesis of Posaconazole.[4][5] Its deuterated form, this compound, serves as a stable isotope-labeled internal standard for bioanalytical studies and for accurately quantifying Posaconazole and its related substances.

Comparative Data of Posaconazole and Its Impurities

The following table summarizes the key structural and physical properties of Posaconazole, this compound, and other frequently encountered impurities.

Compound NameCatalogue No.CAS NumberMolecular FormulaMolecular Weight ( g/mol )
PosaconazolePA 16 82000171228-49-2C₃₇H₄₂F₂N₈O₄700.78[6]
This compoundPA STI 0123201246818-95-0C₄₄H₄₄D₄F₂N₈O₄794.92[6]
Benzylated Posaconazole ImpurityPA 16 82620170985-86-1C₄₄H₄₈F₂N₈O₄790.9[6][7]
Deshydroxy Posaconazole-161532-65-6--
Posaconazole Impurity DPA 16 82040357189-97-0C₂₁H₂₀F₂N₄O₃414.41[6]
Posaconazole Formyl ImpurityPA 16 0821020-C₃₉H₄₄F₂N₈O₅742.83[6]
Posaconazole Diastereoisomer-170985-61-2--

Experimental Protocols

Accurate detection and quantification of Posaconazole and its impurities are paramount. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Stability-Indicating RP-HPLC Method for Determination of Process-Related Impurities

This method is designed for the quantitative determination of Posaconazole and its related substances in the active pharmaceutical ingredient (API).

Chromatographic Conditions:

  • Instrument: Waters HPLC system with a PDA detector

  • Column: Inertsil ODS-3V C18 (150 x 4.6mm, 5µm particle size)

  • Mobile Phase A: Buffer solution (e.g., 1.37 g of sodium dihydrogen phosphate (B84403) monohydrate in 1000 mL of water, pH adjusted to 3.5 with orthophosphoric acid)[8]

  • Mobile Phase B: A degassed mixture of methanol (B129727) and acetonitrile (B52724) (40:60 v/v)[8]

  • Gradient Elution: A linear gradient elution program is employed.

  • Flow Rate: 1.2 mL/min[8]

  • Column Temperature: 40°C[8]

  • Detection Wavelength: 225 nm (for intermediate A impurity) and 260 nm (for intermediate B, diastereomer, formyl, and benzyl (B1604629) posaconazole impurity)[4]

  • Injection Volume: 10 µL[8]

Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 30 mg of Posaconazole standard and dissolve in 50 mL of diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v). Further dilute as needed to achieve the desired concentration.[8]

  • Impurity Stock Solutions: Prepare individual stock solutions of each impurity in the diluent.

  • Linearity Solutions: Prepare a series of solutions containing a fixed concentration of the Posaconazole standard and varying concentrations of the impurity standards to establish linearity.[4]

  • Accuracy Solutions: Spike a known amount of sample with known amounts of impurities at different concentration levels (e.g., LOQ, 100%, 150%) to assess recovery.[4]

LC-MS/MS Method for Detection of Genotoxic Impurities

This method is highly sensitive and specific for detecting trace levels of potentially genotoxic impurities.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: YMC-Triart C18 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • BSKZ029: m/z 390.2 → 296.2

    • BSKZ117: m/z 300.4 → 136.2

    • BSKZ135: m/z 207.0 → 162.2

    • BSKZ155: m/z 209.0 → 91.0

    • BSKZ160: m/z 499.1 → 258.1[9][10]

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the analysis of Posaconazole and its impurities.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Standards & Samples dissolve Dissolve in Diluent start->dissolve dilute Serial Dilutions dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for RP-HPLC analysis of Posaconazole impurities.

experimental_workflow_lcmsms sample_prep Sample Preparation (Dilution in Mobile Phase) lc_separation LC Separation (Gradient Elution) sample_prep->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization mass_analysis Tandem Mass Spectrometry (MRM Mode) ionization->mass_analysis data_acquisition Data Acquisition & Processing mass_analysis->data_acquisition

Caption: Workflow for LC-MS/MS detection of genotoxic impurities.

Posaconazole Metabolism

Understanding the metabolic fate of Posaconazole is crucial in drug development. Unlike many other azole antifungals, Posaconazole is not significantly metabolized by the cytochrome P450 (CYP) enzyme system.[11] The primary metabolic pathway is UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, with UGT1A4 being the key enzyme involved.[12][13] Approximately 17% of a dose is metabolized via this pathway, while the majority is eliminated unchanged.[12] Posaconazole itself is a potent inhibitor of CYP3A4.[11][12]

posaconazole_metabolism posaconazole Posaconazole ugt1a4 UGT1A4 posaconazole->ugt1a4 ~17% excretion Fecal Excretion (Unchanged Drug) posaconazole->excretion Majority cyp3a4 CYP3A4 posaconazole->cyp3a4 Potent Inhibitor glucuronide Glucuronide Conjugates ugt1a4->glucuronide cyp3a4_substrates CYP3A4 Substrates cyp3a4->cyp3a4_substrates Metabolism inhibition Inhibition

Caption: Simplified metabolic pathway of Posaconazole.

Conclusion

The comprehensive analysis of Posaconazole impurities, with a particular focus on this compound as an internal standard, is essential for the development of safe and effective antifungal therapies. The use of robust and validated analytical methods, such as the HPLC and LC-MS/MS protocols detailed in this guide, ensures the quality and purity of the drug substance. This, in turn, contributes to predictable clinical outcomes and patient safety.

References

A Comparative Guide to Posaconazole Quantification: Evaluating Accuracy and Precision with O-Benzyl Posaconazole-d4 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the precise and accurate quantification of the antifungal agent posaconazole (B62084) in biological matrices. We will delve into the performance of various techniques, with a special focus on the use of the stable isotope-labeled internal standard, O-Benzyl Posaconazole-d4, and compare it with other deuterated and non-deuterated internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methodologies.

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent critical in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients. Therapeutic drug monitoring (TDM) of posaconazole is often recommended to ensure efficacy and avoid potential toxicity, necessitating robust and reliable quantification methods. The choice of an appropriate internal standard is paramount for achieving high accuracy and precision in bioanalytical assays. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it co-elutes with the analyte and experiences similar ionization effects in mass spectrometry, thus effectively compensating for matrix effects and variability in sample processing.

This guide will present a detailed comparison of quantitative data from various validated methods, provide comprehensive experimental protocols, and visualize key workflows and the mechanism of action of posaconazole.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of different analytical methods for posaconazole quantification.

Table 1: Performance of LC-MS/MS Method with Deuterated Internal Standard (Posaconazole-d4)

ParameterPerformance Characteristics
Internal Standard Posaconazole-d4
Linearity Range 2 - 1000 ng/mL[1]
Accuracy (RE%) Within ±10% (inter- and intra-batch)[1]
Precision (CV%) Intra-batch: ≤11.01% at LLOQ; Inter-batch: ≤11.01% at LLOQ
Lower Limit of Quantification (LLOQ) 2 ng/mL[1]
Recovery 84.54% - 88.73%

Table 2: Performance of an Alternative LC-MS/MS Method

ParameterPerformance Characteristics
Internal Standard Not specified, but a deuterated standard is implied
Linearity Range 5.00 - 5000 ng/mL[2]
Accuracy (RE%) -4.6% to 2.8% (inter-run)[2]
Precision (CV%) 2.3% to 8.7% (inter-run)[2]
Lower Limit of Quantification (LLOQ) 5.00 ng/mL[2]
Recovery Not explicitly stated

Table 3: Performance of HPLC-UV Method

ParameterPerformance Characteristics
Internal Standard None specified
Linearity Range 2 - 20 µg/mL
Accuracy (% Recovery) 99.01% (bulk) and 99.05% (formulation)
Precision (RSD%) < 1% (intra-day and inter-day)
Lower Limit of Quantification (LLOQ) 0.74 µg/mL
Recovery 87.46% - 94.71% (intraday and interday)

Experimental Protocols

Method 1: LC-MS/MS Quantification of Posaconazole using Posaconazole-d4

This method is adapted from a validated protocol for the determination of posaconazole in human plasma.[1]

1. Sample Preparation:

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (Posaconazole-d4, 1 µg/mL in methanol).

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject 10 µL into the LC-MS/MS system.

2. Liquid Chromatography:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: A suitable C18 column (e.g., 50 mm × 2.1 mm, 5 µm).

  • Mobile Phase: 55:45 (v/v) acetonitrile and water, containing 0.1% formic acid.[1]

  • Flow Rate: 0.25 mL/min.[1]

  • Column Temperature: 40 °C.

  • Run Time: 3 minutes.[1]

3. Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000).[2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Posaconazole: m/z 701.5 → 683.3

    • Posaconazole-d4: m/z 705.5 → 687.3

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray voltage, temperature, gas flows).

Method 2: HPLC-UV Quantification of Posaconazole

This method is a representative example of a validated HPLC-UV method for posaconazole analysis.

1. Sample Preparation:

  • To 200 µL of plasma, add a suitable internal standard (e.g., clotrimazole).

  • Perform a liquid-liquid extraction with 1 mL of methyl tert-butyl ether.

  • Vortex for 2 minutes and centrifuge at 10,000 g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 50 µL into the HPLC system.

2. High-Performance Liquid Chromatography:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 262 nm.

  • Column Temperature: Ambient.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Injection supernatant->injection hplc_column HPLC Column (C18 Separation) injection->hplc_column elution Elution hplc_column->elution ionization Ionization (ESI+) elution->ionization mrm MRM Detection (Analyte & IS) ionization->mrm data_acq Data Acquisition mrm->data_acq quantification Quantification data_acq->quantification

Caption: Experimental workflow for LC-MS/MS quantification of posaconazole.

mechanism_of_action cluster_pathway Ergosterol Biosynthesis Pathway in Fungi lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol disruption Disruption of Fungal Cell Membrane Integrity cyp51->disruption Depletion ergosterol->disruption posaconazole Posaconazole posaconazole->inhibition

Caption: Mechanism of action of posaconazole in fungi.

References

A Comparative Guide to the Linearity and Range of Analytical Methods for Posaconazole Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Posaconazole (B62084), a broad-spectrum triazole antifungal agent. Accurate and precise determination of Posaconazole concentrations is critical for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. This document outlines the linearity and range of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Method Performance

The selection of an analytical method for Posaconazole quantification is often a balance between the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most commonly employed techniques. The following table summarizes the linearity and range of different methods as reported in the literature.

Analytical MethodMatrixLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
HPLC-UVHuman Plasma0.15 - 500.9955[1]
HPLC-UVHuman Plasma5 - 1000.9954[1]
HPLC-UVBulk Drug5 - 600.9996[2]
HPLC-UVRaw Material5.0 - 25.00.9999[3]
HPLC-UVBulk & Marketed Formulation2 - 20>0.99[4]
HPLC-UVRat Plasma0.25 - 320.9999[5]
HPLC-FLHuman Plasma/Serum0.1 - 10>0.995[6]
LC-MS/MSHuman Plasma0.005 - 5Not Specified[2][7]
UPLC-MS/MSPlasma0.014 - 12Not Specified[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols for the key techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of Posaconazole in both biological matrices and pharmaceutical formulations due to its robustness and accessibility.

  • Sample Preparation (Human Plasma): To 0.9 mL of plasma, 100 µL of a working standard solution and 1 mL of acetonitrile (B52724) are added to precipitate proteins. The mixture is then centrifuged, and the supernatant is collected for analysis.[1]

  • Chromatographic Conditions:

    • Column: C18 (250x4.6mm)[1]

    • Mobile Phase: A mixture of Acetonitrile and Water (55:45 v/v)[1]

    • Flow Rate: 0.8 mL/min[1]

    • Detection: UV at 262 nm[1]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL)

HPLC with fluorescence detection offers enhanced sensitivity compared to UV detection for certain compounds.

  • Sample Preparation (Human Plasma/Serum): A single dilution step is performed by treating the sample with methanol, followed by direct injection into the HPLC system.[6]

  • Chromatographic Conditions:

    • Internal Standard: Ketoconazole[6]

    • Detection: Fluorescence detector with excitation at 245 nm and emission at 380 nm[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it ideal for the analysis of Posaconazole in complex biological matrices at low concentrations.

  • Sample Preparation (Plasma): Protein precipitation is a common method for sample preparation.[8]

  • Chromatographic Conditions: The analytical run time is typically short, often under 4 minutes per sample.[8] This technique is noted for its high specificity and sensitivity, being able to detect drug amounts 30- to 150-fold smaller than HPLC-UV.[7]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers even faster analysis times and improved resolution compared to conventional LC-MS/MS.

  • Sample Preparation (Plasma): Protein precipitation with an acetonitrile-methanol mixture (75%/25%, v/v) is used for plasma extraction.[7]

  • Chromatographic Conditions: This technique is recognized for further shortening the analytical time compared to standard LC-MS/MS.[7]

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes and relationships described, the following diagrams are provided.

analytical_method_validation_workflow cluster_prep Method Development & Optimization cluster_validation Method Validation (ICH/FDA Guidelines) cluster_application Application start Define Analytical Requirements select_method Select Analytical Technique (e.g., HPLC, LC-MS/MS) start->select_method optimize_params Optimize Parameters (Mobile Phase, Column, etc.) select_method->optimize_params specificity Specificity optimize_params->specificity linearity_range Linearity & Range Determination specificity->linearity_range accuracy Accuracy linearity_range->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis reporting Data Reporting routine_analysis->reporting

Caption: General workflow for analytical method validation.

linearity_range_comparison cluster_methods Analytical Methods for Posaconazole cluster_ranges Typical Linearity Ranges (µg/mL) HPLC_UV HPLC-UV range_hplcuv 0.15 - 100 HPLC_UV->range_hplcuv Wide range, moderate sensitivity HPLC_FL HPLC-FL range_hplcfl 0.1 - 10 HPLC_FL->range_hplcfl Good sensitivity LC_MSMS LC-MS/MS range_lcmsms 0.005 - 5 LC_MSMS->range_lcmsms High sensitivity, wide dynamic range UPLC_MSMS UPLC-MS/MS range_uplcmsms 0.014 - 12 UPLC_MSMS->range_uplcmsms Very high sensitivity, fast analysis

Caption: Comparison of typical linearity ranges.

References

The Gold Standard vs. The Workhorse: A Comparative Guide to O-Benzyl Posaconazole-d4 and Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of a suitable internal standard is a critical decision that directly impacts the reliability of pharmacokinetic and therapeutic drug monitoring data. In the analysis of the antifungal agent posaconazole (B62084), the use of a stable isotope-labeled internal standard, such as O-Benzyl Posaconazole-d4, is often considered the gold standard. However, non-deuterated structural analogs are also employed. This guide provides an objective comparison of the performance of this compound against common non-deuterated internal standards, supported by experimental principles and data.

Internal standards (IS) are essential in liquid chromatography-mass spectrometry (LC-MS) based quantification to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used for posaconazole analysis are deuterated internal standards, like this compound, and non-deuterated or structural analogue internal standards, such as other azole antifungals (e.g., ketoconazole) or unrelated compounds with similar properties.

Stable isotope-labeled internal standards, particularly deuterated compounds, are widely regarded as the superior choice in quantitative bioanalysis. This is due to their close physicochemical similarity to the analyte, which allows for superior compensation of matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods. This compound is a deuterated analog of a posaconazole derivative, which after debenzylation, would yield Posaconazole-d4, behaving nearly identically to the analyte of interest, posaconazole.

Non-deuterated internal standards are typically structural analogs that are chemically similar but not identical to the analyte. While often more readily available and less expensive, their physicochemical properties can differ significantly, potentially leading to different chromatographic retention times, extraction recoveries, and ionization efficiencies. These differences can result in poor compensation for matrix effects and, consequently, less reliable quantitative data.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard like this compound (which acts as a precursor to Posaconazole-d4) is most evident in its ability to minimize the impact of matrix effects and improve data quality. The following table summarizes the expected performance differences based on established analytical validation parameters.

Performance ParameterThis compound (as a source for Posaconazole-d4)Non-Deuterated Internal Standard (e.g., Structural Analog)
Co-elution with Analyte Nearly identical retention time with posaconazole.Different retention time.
Extraction Recovery Excellent correction due to similar extraction efficiency to posaconazole across various conditions.Variable correction as differences in physicochemical properties can lead to inconsistent recovery.
Matrix Effect Compensation Excellent compensation for ion suppression or enhancement.Inconsistent and often poor compensation.
Precision (%CV) Typically ≤ 5%Can be > 15% in the presence of significant matrix effects.
Accuracy (%Bias) Typically within ± 5%Can be significantly biased (> ± 15%) due to differential matrix effects.
Cost & Availability Higher cost and may require synthesis.Generally lower cost and more readily available.

Experimental Protocols

To objectively compare the performance of a deuterated and a non-deuterated internal standard for posaconazole analysis, a key experiment is the evaluation of matrix effects.

Detailed Methodology for Matrix Effect Evaluation

Objective: To assess the ability of this compound (as a precursor to Posaconazole-d4) and a non-deuterated internal standard to compensate for matrix-induced ion suppression or enhancement in the quantification of posaconazole in plasma.

Materials:

  • Blank human plasma from at least six different sources.

  • Posaconazole analytical standard.

  • This compound.

  • A non-deuterated internal standard (e.g., another azole antifungal).

  • Reagents for sample preparation (e.g., protein precipitation solvent like acetonitrile (B52724) or methanol).

  • LC-MS/MS system.

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of posaconazole, this compound, and the non-deuterated IS in a suitable organic solvent.

    • Prepare working solutions for spiking.

  • Sample Set Preparation:

    • Set 1 (Analyte in neat solution): Prepare a solution of posaconazole in the reconstitution solvent at a known concentration (e.g., medium QC level).

    • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources using the chosen sample preparation method (e.g., protein precipitation). Spike the extracted blank matrix with posaconazole at the same concentration as in Set 1.

    • Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.

    • Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.

  • Sample Analysis:

    • Analyze all prepared samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Matrix Factor (MF):

      • MF = (Peak area of analyte/IS in post-extraction spiked matrix) / (Peak area of analyte/IS in neat solution)

    • Calculate the IS-Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Peak area ratio of analyte/IS in post-extraction spiked matrix) / (Peak area ratio of analyte/IS in neat solution)

    • Calculate the Coefficient of Variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.

Interpretation: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. It is expected that the CV for the IS-normalized MF using this compound will be significantly lower than that of the non-deuterated internal standard.

Visualizing the Workflow and Rationale

To better understand the experimental process and the interplay of various factors, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Spiking cluster_2 Analysis cluster_3 Data Processing Blank Plasma Blank Plasma Protein Precipitation Protein Precipitation Blank Plasma->Protein Precipitation Add Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Spike with Analyte & IS Spike with Analyte & IS Supernatant Collection->Spike with Analyte & IS LC-MS/MS Analysis LC-MS/MS Analysis Spike with Analyte & IS->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Calculate Matrix Effect Calculate Matrix Effect Data Acquisition->Calculate Matrix Effect G cluster_0 Deuterated IS (this compound) cluster_1 Non-Deuterated IS (Structural Analog) Similar Physicochemical Properties Similar Physicochemical Properties Co-elution & Similar Extraction Co-elution & Similar Extraction Similar Physicochemical Properties->Co-elution & Similar Extraction Effective Matrix Effect Compensation Effective Matrix Effect Compensation Co-elution & Similar Extraction->Effective Matrix Effect Compensation High Accuracy & Precision High Accuracy & Precision Effective Matrix Effect Compensation->High Accuracy & Precision Different Physicochemical Properties Different Physicochemical Properties Different Elution & Extraction Different Elution & Extraction Different Physicochemical Properties->Different Elution & Extraction Poor Matrix Effect Compensation Poor Matrix Effect Compensation Different Elution & Extraction->Poor Matrix Effect Compensation Lower Accuracy & Precision Lower Accuracy & Precision Poor Matrix Effect Compensation->Lower Accuracy & Precision

Precision in Posaconazole Analysis: An Inter-day and Intra-day Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of the antifungal agent Posaconazole (B62084) is crucial for therapeutic drug monitoring (TDM) to ensure efficacy and prevent toxicity, particularly in immunocompromised patients.[1][2] Various analytical methods are employed for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prevalent.[3][4] This guide provides a comparative overview of the inter-day and intra-day precision of different analytical methods for Posaconazole analysis, supported by experimental data from published studies.

Comparative Precision Data

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision (repeatability) is assessed by analyzing the same sample multiple times on the same day, while inter-day precision (intermediate precision) is determined by analyzing the sample on different days.[5]

The following tables summarize the inter-day and intra-day precision data for Posaconazole analysis using various analytical techniques.

Table 1: Precision of HPLC Methods for Posaconazole Analysis

MethodConcentration (µg/mL)Intra-day Precision (%RSD/%CV)Inter-day Precision (%RSD/%CV)Reference
HPLC-UV 30Day 1: 0.88, Day 2: 1.22, Day 3: 0.861.21[5]
10.0-0.49 - 0.82[6]
0.054.86.2[7]
0.103.54.1[7]
0.752.12.9[7]
1.501.82.5[7]
HPLC-Fluorescence 0.35.25.8[8]
2.03.14.3[8]
4.02.94.0[8]
8.03.44.5[8]
RP-HPLC 1.5< 2< 2[9]
4.5< 2< 2[9]
34.26< 2< 2[9]
64.0< 2< 2[9]
0.25 - 32< 2< 2[10]

Table 2: Precision of LC-MS/MS and Bioassay Methods for Posaconazole Analysis

MethodConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
UPLC-MS/MS Not Specified7 ± 47 ± 3[3]
LC-MS/MS Not Specified1.9 - 3.82.7 - 5.4[11][12]
Bioassay Not Specified5 ± 34 ± 2[3]

Based on the presented data, both HPLC and LC-MS/MS methods demonstrate excellent precision for the quantification of Posaconazole. HPLC methods, particularly with UV and fluorescence detection, consistently show intra-day and inter-day precision with %RSD or %CV values generally below 10%, and often below 5%.[5][7][8] The LC-MS/MS methods exhibit very high precision, with coefficients of variation typically below 6%.[11][12] Bioassays also offer acceptable precision, though generally slightly less precise than chromatographic methods.[3]

Experimental Protocols

The methodologies employed in the cited studies share common principles but differ in specific reagents and instrument parameters. A generalized workflow is depicted below, followed by specific examples of experimental protocols.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile, Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC/LC-MS Supernatant->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Detect Detection (UV, Fluorescence, or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Generalized workflow for the analysis of Posaconazole in biological matrices.

Example 1: HPLC-UV Method
  • Sample Preparation : Plasma samples are spiked with an internal standard. Proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile, followed by vortexing and centrifugation. The resulting supernatant is collected for analysis.[8][13]

  • Chromatographic Conditions :

    • Column : A C8 or C18 reversed-phase column is commonly used.[5][14]

    • Mobile Phase : An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., water, phosphate (B84403) buffer) is employed.[5][10]

    • Flow Rate : Typically around 1.0 mL/min.[5]

    • Detection : UV detection is performed at a wavelength of approximately 260-262 nm.[5][13]

Example 2: LC-MS/MS Method
  • Sample Preparation : Similar to the HPLC-UV method, protein precipitation is a common sample preparation technique.[3][11]

  • Chromatographic Conditions :

    • Column : A C8 or C18 column is typically used for separation.[11][12]

    • Mobile Phase : A gradient elution with a mixture of organic solvents (e.g., acetonitrile, methanol) and water, often containing additives like formic acid or ammonium (B1175870) formate, is used.

    • Flow Rate : Flow rates can vary, often in the range of 0.4-0.8 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization : Electrospray ionization (ESI) in positive mode is commonly used.[3]

    • Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Posaconazole and the internal standard.[11][12]

Conclusion

The analysis of Posaconazole can be performed with high precision using various analytical methods. LC-MS/MS generally offers the highest sensitivity and specificity, making it a preferred method for clinical laboratories handling a large volume of samples.[15] However, HPLC-UV and HPLC-fluorescence methods also provide excellent and reliable results, demonstrating their suitability for therapeutic drug monitoring. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, required sensitivity, and available instrumentation. The validation data across multiple studies confirm that when properly implemented, these methods yield precise and accurate quantification of Posaconazole, which is essential for optimizing patient care.[16][17]

References

Robustness in Analysis: A Comparative Guide to Analytical Methods for Posaconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of common analytical techniques used for the quantification of the antifungal agent, Posaconazole (B62084). Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, is a critical component of method validation, ensuring consistent and reliable results during routine use.

This publication delves into the experimental data from various studies to offer a clear comparison of the robustness of High-Performance Liquid Chromatography (HPLC) methods, a widely used technique for Posaconazole analysis.

Comparison of Robustness Parameters for HPLC Methods

The robustness of an analytical method is determined by assessing its performance under intentionally varied conditions. For HPLC methods used in the analysis of Posaconazole, several key parameters are typically investigated. The following table summarizes the deliberate variations and acceptance criteria for the robustness testing of two common HPLC methods.

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Ion-Pair HPLCAcceptance Criteria
Flow Rate 1.0 ± 0.2 mL/min1.2 ± 0.2 mL/min%RSD of peak area and retention time ≤ 2%
Column Temperature 30 ± 5 °C35 ± 5 °C%RSD of peak area and retention time ≤ 2%
Mobile Phase pH 3.0 ± 0.26.5 ± 0.2%RSD of peak area and retention time ≤ 2%
Wavelength 262 ± 2 nm260 ± 2 nm%RSD of peak area and retention time ≤ 2%
Mobile Phase Composition Acetonitrile:Buffer (50:50, v/v) ± 2%Methanol:Buffer (60:40, v/v) ± 2%%RSD of peak area and retention time ≤ 2%

Experimental Protocols

Detailed methodologies are crucial for replicating and verifying experimental findings. Below are the generalized protocols for conducting robustness testing for the analytical methods discussed.

Protocol 1: Robustness Testing of a Reversed-Phase HPLC Method

Objective: To assess the robustness of an RP-HPLC method for the quantification of Posaconazole.

Materials:

  • Posaconazole reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Phosphate buffer components

  • A validated RP-HPLC method for Posaconazole

Procedure:

  • Prepare a standard solution of Posaconazole at a known concentration (e.g., 20 µg/mL).

  • Systematically vary the following chromatographic conditions, one at a time, while keeping others constant:

    • Flow Rate: Adjust the flow rate to 0.8 mL/min and 1.2 mL/min from the nominal 1.0 mL/min.

    • Column Temperature: Set the column oven temperature to 25 °C and 35 °C from the nominal 30 °C.

    • Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase to 2.8 and 3.2 from the nominal pH of 3.0.

    • Wavelength: Set the detector wavelength to 260 nm and 264 nm from the nominal 262 nm.

    • Mobile Phase Composition: Vary the ratio of the organic solvent to the aqueous buffer by ±2% (e.g., 48:52 and 52:48 acetonitrile:buffer).

  • Inject the standard solution in triplicate for each varied condition.

  • Record the peak area and retention time for each injection.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the peak area and retention time for each condition.

  • Compare the %RSD values against the acceptance criterion of ≤ 2%.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[1]

Objective: To evaluate the specificity of the analytical method in the presence of potential degradation products.

Procedure:

  • Acid Degradation: Treat a solution of Posaconazole with 0.1 M HCl and heat at 60 °C for 2 hours.

  • Base Degradation: Treat a solution of Posaconazole with 0.1 M NaOH and heat at 60 °C for 2 hours.

  • Oxidative Degradation: Treat a solution of Posaconazole with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of Posaconazole to 105 °C for 24 hours.

  • Photolytic Degradation: Expose a solution of Posaconazole to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples using the validated HPLC method.

  • Assess the peak purity of the Posaconazole peak to ensure no co-eluting degradation products are present.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of robustness testing and the underlying principles, the following diagrams are provided.

RobustnessTestingWorkflow start Start: Define Analytical Method and Robustness Parameters prepare_samples Prepare Standard and Sample Solutions of Posaconazole start->prepare_samples nominal_conditions Analyze under Nominal (Validated) Conditions prepare_samples->nominal_conditions vary_parameters Systematically Vary One Parameter at a Time (e.g., Flow Rate, pH, Temperature) nominal_conditions->vary_parameters analyze_varied Analyze Samples under Each Varied Condition vary_parameters->analyze_varied collect_data Collect Data: - Peak Area - Retention Time analyze_varied->collect_data calculate_rsd Calculate %RSD for Peak Area and Retention Time collect_data->calculate_rsd compare_criteria Compare %RSD with Acceptance Criteria (e.g., <=2%) calculate_rsd->compare_criteria robust Method is Robust compare_criteria->robust Pass not_robust Method is Not Robust (Investigate and Optimize) compare_criteria->not_robust Fail end End: Document Results robust->end not_robust->end

Caption: Workflow for Robustness Testing of an Analytical Method.

References

A Cross-Laboratory Comparison of Posaconazole Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of analytical methodologies and performance data from inter-laboratory studies to ensure accurate and reliable therapeutic drug monitoring of posaconazole (B62084).

This guide provides a comprehensive comparison of various analytical methods for the quantification of posaconazole in human plasma, drawing upon data from multi-center proficiency testing programs and cross-validation studies. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reproducible assays for therapeutic drug monitoring (TDM) and clinical research.

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent for which therapeutic drug monitoring is increasingly recommended to optimize efficacy and minimize toxicity. The significant inter-patient pharmacokinetic variability of posaconazole underscores the need for accurate and precise measurement of its plasma concentrations. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence (FLD) detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed. However, the diversity of in-house and commercial assays necessitates a thorough understanding of their comparative performance and the importance of inter-laboratory validation.

This guide summarizes key findings from studies where different laboratories analyzed the same samples, providing valuable insights into the reproducibility and potential discrepancies between methods.

Experimental Workflow for Cross-Validation

A typical workflow for the cross-validation of posaconazole assays between different laboratories involves several key steps, from sample preparation and distribution to data analysis and comparison. The following diagram illustrates this process.

CrossValidationWorkflow cluster_prep Sample Preparation & Distribution cluster_data Data Compilation & Analysis prep Preparation of Quality Control (QC) Samples (Low, Medium, High Concentrations) aliquot Aliquoting & Blinding of Samples prep->aliquot distribute Distribution to Participating Laboratories aliquot->distribute labA Laboratory A (e.g., HPLC-UV/FLD) distribute->labA labB Laboratory B (e.g., LC-MS/MS) distribute->labB labC Laboratory C (e.g., In-house LC-MS/MS) distribute->labC collect Collection of Quantitative Results labA->collect labB->collect labC->collect stats Statistical Analysis (e.g., Mean, CV%, Bias, Correlation) collect->stats compare Comparison of Method Performance stats->compare report report compare->report Generation of Comparison Report

The Gold Standard: Unpacking the Specificity and Selectivity of Posaconazole Detection with Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) and pharmacokinetic studies of the antifungal agent posaconazole (B62084), the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of available techniques, with a focus on the superior specificity and selectivity afforded by liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard. The presented experimental data underscores the robustness and reliability of this approach, establishing it as the gold standard in posaconazole quantification.

The therapeutic window for posaconazole is narrow, and its absorption can be variable, making accurate measurement of plasma concentrations critical for efficacy and toxicity avoidance. While various analytical methods exist, including immunoassays, high-performance liquid chromatography with ultraviolet (HPLC-UV) or fluorescence detection, and microbiological assays, LC-MS/MS with a labeled standard demonstrates unparalleled performance in distinguishing the analyte from other structurally similar compounds and overcoming matrix effects.

Comparative Analysis of Posaconazole Detection Methods

The use of a stable isotope-labeled internal standard, such as posaconazole-d4, is central to the high accuracy and precision of the LC-MS/MS method. This standard, which has a similar chemical structure to posaconazole but a different mass, co-elutes with the analyte and experiences identical conditions during sample preparation, injection, and ionization. This co-behavior allows for the correction of variations in sample extraction and potential matrix-induced signal suppression or enhancement, thereby ensuring highly reliable quantification.

In contrast, alternative methods are more susceptible to interferences. Immunoassays may exhibit cross-reactivity with metabolites or other structurally related drugs, leading to overestimated results. HPLC-UV and fluorescence methods, while offering better selectivity than immunoassays, can still be compromised by co-eluting endogenous or exogenous compounds that absorb light at similar wavelengths. Microbiological assays, although providing a measure of antifungal activity, are inherently less precise and cannot distinguish between the parent drug and its active metabolites.

Quantitative Performance Data

The following tables summarize the performance characteristics of various validated methods for posaconazole quantification. The data clearly illustrates the superior sensitivity and precision of LC-MS/MS methods that employ a labeled internal standard.

Table 1: Performance Characteristics of LC-MS/MS Methods for Posaconazole Quantification

Study / MethodLabeled StandardCalibration Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LC-MS/MS[1]Posaconazole-d42 - 10002Within ±10%Within ±10%Within ±10%
LC-MS/MS[2]Not Specified5 - 500052.3 - 8.72.3 - 8.7-4.6 to 2.8
UPLC-MS/MS[3]Not Specified14 - 12000147 ± 47 ± 3106 ± 2

Table 2: Comparison with Other Analytical Methods

MethodPrincipleKey AdvantagesKey Limitations
LC-MS/MS with Labeled Standard Chromatographic separation followed by mass-based detection of parent and product ions.High specificity and selectivity, high sensitivity, wide dynamic range, robust and reproducible.[3]Higher instrument cost and complexity.
HPLC-UV/Fluorescence Chromatographic separation with detection based on UV absorbance or fluorescence.Lower instrument cost compared to LC-MS/MS, good for routine analysis.[4]Potential for interference from co-eluting compounds, lower sensitivity than LC-MS/MS.[4]
Bioassay Measures the inhibition of fungal growth.Provides a measure of biological activity, relatively simple to perform.Lower precision and accuracy, susceptible to interference from other antifungal agents, cannot distinguish parent from metabolites.[5]
Immunoassay Antigen-antibody reaction.High throughput, can be automated.Potential for cross-reactivity with metabolites and other compounds, leading to inaccurate results.

The Principle of Detection with a Labeled Standard

The enhanced specificity of LC-MS/MS with a labeled standard is rooted in the technique of Selected Reaction Monitoring (SRM). In this process, a specific precursor ion of posaconazole is selected in the first quadrupole of the mass spectrometer, fragmented in the second, and then a specific product ion is selected in the third quadrupole for detection. The use of a stable isotope-labeled internal standard, like posaconazole-d4, provides a distinct mass shift for both the precursor and product ions, allowing the instrument to differentiate between the analyte and its standard with high fidelity. This dual-mass monitoring significantly reduces the likelihood of interference from other molecules in the sample matrix.

G cluster_sample Biological Sample cluster_workflow Analytical Workflow cluster_ms Mass Spectrometry Detail Posaconazole Posaconazole Spiking Spiking with Labeled Standard (Posaconazole-d4) Posaconazole->Spiking Metabolites Metabolites Metabolites->Spiking Interferents Interfering Substances Interferents->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction LC LC Separation Extraction->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quant Quantification MS->Quant ms_detail Posaconazole -> [M+H]+ Posaconazole-d4 -> [M+H]+4 MS->ms_detail

Caption: Workflow for Posaconazole Quantification using a Labeled Standard.

Experimental Protocols

Sample Preparation (Protein Precipitation Method)[3][6]
  • To a 100 µL aliquot of plasma or serum sample, add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing the labeled internal standard (posaconazole-d4) at a known concentration.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Selected Reaction Monitoring (SRM) is used to monitor the specific precursor-to-product ion transitions for both posaconazole and its labeled internal standard.

    • Posaconazole: m/z 701.5 → 683.3[6]

    • Posaconazole-d4: m/z 705.5 → 687.3[6]

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Injector Injector Column Column Injector->Column Mobile Phase MS_Interface Ion Source (ESI+) Column->MS_Interface Eluent Q1 Q1: Precursor Ion Selection MS_Interface->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data_System Data Acquisition & Processing Detector->Data_System Signal

Caption: Schematic of the LC-MS/MS System for Posaconazole Analysis.

Conclusion

The evidence strongly supports the use of LC-MS/MS with a stable isotope-labeled internal standard as the most specific and selective method for the quantitative analysis of posaconazole in biological matrices. Its ability to minimize matrix effects and distinguish the analyte from potentially interfering substances ensures the generation of highly accurate and reliable data, which is crucial for effective therapeutic drug monitoring and advancing clinical research in antifungal therapy. While other methods have their applications, they do not offer the same level of confidence in the reported concentrations, a critical consideration when patient outcomes are at stake.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of O-Benzyl Posaconazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. O-Benzyl Posaconazole-d4, a deuterated derivative of the antifungal agent Posaconazole, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, aligning with general laboratory safety protocols and regulatory standards for chemical and pharmaceutical waste.

Regulatory Framework for Hazardous Waste Disposal

The disposal of chemical waste, particularly pharmaceutical compounds, is regulated by governmental agencies such as the U.S. Environmental Protection Agency (EPA). The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for managing hazardous waste, ensuring its safe handling from generation to final disposal.[1][2][3][4] Improper disposal, such as flushing down the drain or discarding in regular trash, is prohibited for hazardous pharmaceuticals and can lead to environmental contamination and significant legal penalties.[2][5][6]

Step-by-Step Disposal Procedures for this compound

The following procedures outline the recommended steps for the safe disposal of this compound in a laboratory setting.

1. Waste Identification and Classification:

The first critical step is to identify the waste as hazardous. Based on the toxicological profile of Posaconazole, any waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and personal protective equipment (PPE), should be considered hazardous pharmaceutical waste.

2. Segregation of Waste:

Proper segregation is crucial to prevent accidental mixing with incompatible materials and to ensure correct disposal pathways.

  • Solid Waste: Collect all solid waste contaminated with this compound, such as unused or expired compound, contaminated gloves, wipes, and plasticware, in a dedicated, properly labeled hazardous waste container.[5]

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solutions used for rinsing contaminated glassware, in a separate, leak-proof, and clearly labeled hazardous liquid waste container.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container that is puncture-resistant and leak-proof.

3. Waste Container Labeling and Storage:

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents. Containers should be kept securely closed when not in use and stored in a designated, well-ventilated, and secondary containment area away from incompatible chemicals.

4. Disposal through a Licensed Facility:

Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste management company.[2][5] These facilities are equipped to handle and treat chemical waste in an environmentally sound manner, typically through high-temperature incineration.[5][7] Do not attempt to treat or dispose of this chemical on-site unless your facility is permitted to do so.

5. Record Keeping:

Maintain accurate records of the amount of this compound waste generated and the date of disposal. This documentation is essential for regulatory compliance and internal safety audits.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_management On-Site Management cluster_disposal Final Disposal A This compound Usage in Lab B Contaminated Solids (Gloves, Vials, etc.) A->B C Contaminated Liquids (Solvents, Solutions) A->C D Contaminated Sharps (Needles, Glassware) A->D E Hazardous Solid Waste Container B->E F Hazardous Liquid Waste Container C->F G Sharps Container D->G H Label Containers Clearly: 'Hazardous Waste - this compound' E->H F->H G->H I Store in Designated Secondary Containment Area H->I J Maintain Disposal Log I->J K Arrange Pickup by Licensed Waste Management J->K L Transport to Permitted TSDF Facility K->L M Incineration L->M

Caption: Disposal Workflow for this compound.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key hazard classifications for the parent compound, Posaconazole, which should be used to guide disposal decisions.

Hazard ClassificationCategoryGHS CodeDescription
Carcinogenicity2H351Suspected of causing cancer.
Reproductive Toxicity2H361Suspected of damaging fertility or the unborn child.
STOT (Repeated Exposure)1H372Causes damage to organs through prolonged or repeated exposure.
Acute Toxicity (Oral)4H302Harmful if swallowed.
Skin Irritation2H315Causes skin irritation.
Eye Irritation2AH319Causes serious eye irritation.
Acute Aquatic Toxicity1H400Very toxic to aquatic life.
Chronic Aquatic Toxicity1H410Very toxic to aquatic life with long lasting effects.

GHS: Globally Harmonized System of Classification and Labelling of Chemicals; STOT: Specific Target Organ Toxicity

Logical Relationships in Waste Management

The decision-making process for chemical waste disposal follows a clear logical path, as illustrated below.

Start Waste Generated IsHazardous Is the waste hazardous? Start->IsHazardous NonHazardous Dispose as non-hazardous waste (per institutional guidelines) IsHazardous->NonHazardous No Segregate Segregate by type (Solid, Liquid, Sharp) IsHazardous->Segregate Yes Label Label container appropriately Segregate->Label Store Store in designated area Label->Store LicensedDisposal Dispose via licensed hazardous waste contractor Store->LicensedDisposal

Caption: Decision-making for chemical waste disposal.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and minimizing environmental impact. Always consult your institution's specific safety protocols and waste management guidelines.

References

Safeguarding Researchers: Essential Protocols for Handling O-Benzyl Posaconazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling O-Benzyl Posaconazole-d4 must adhere to stringent safety protocols due to the compound's potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for Posaconazole indicates significant health risks, including potential eye irritation, suspected risk to unborn children, and organ damage from prolonged or repeated exposure.[1][2] As a deuterated analog and precursor, this compound should be handled with a comparable or higher level of caution.

The primary focus of a comprehensive safety program for potent compounds like this is to ensure employee safety through effective containment, which includes a combination of engineering controls and personal protective equipment (PPE).[3]

Personal Protective Equipment (PPE) and Engineering Controls

Effective protection against exposure to this compound requires a multi-layered approach combining engineering controls and appropriate PPE. Engineering controls should be considered the primary means of protection, with PPE serving as a crucial secondary barrier.[4]

Control TypeEquipment/ProcedurePurpose
Engineering Controls Laboratory Fume Hood or Ventilated Balance EnclosureTo contain dust and aerosols at the source, preventing inhalation.[5][6]
Glove Box or IsolatorFor operations with a higher risk of aerosol generation, providing a physical barrier.[5][7]
HEPA-filtered Vacuum CleanerFor safe cleanup of spills, preventing the dispersion of dust.[8]
Personal Protective Equipment (PPE) Eye/Face Protection Safety glasses with side shields or goggles. A face shield is necessary if there is a potential for direct contact with dusts, mists, or aerosols.[1][2][9]
Hand Protection Nitrile or other chemical-resistant gloves. Double gloving should be considered. Gloves must be inspected before use and changed frequently.[6][8]
Body Protection A laboratory coat or work uniform is required. For more extensive handling, a disposable gown or suit may be necessary.[1][2]
Respiratory Protection A dust respirator should be used, especially when handling the powder outside of a ventilated enclosure. For higher-risk activities, a powered air-purifying respirator (PAPR) may be required.[7][8]

Procedural Guidance for Safe Handling and Disposal

A systematic workflow is critical to minimize exposure and ensure the safe handling and disposal of this compound. The following experimental workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Ventilated Enclosure prep_ppe->prep_setup 1. Setup prep_weigh Weigh Compound in Enclosure prep_setup->prep_weigh 2. Weighing handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve 3. Solubilization handle_exp Perform Experiment handle_dissolve->handle_exp 4. Experimentation cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon 5. Decontamination cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste 6. Waste Management cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose 7. Final Disposal cleanup_doff Doff PPE cleanup_dispose->cleanup_doff 8. Doffing

Safe Handling and Disposal Workflow for this compound.

Spill Management: In the event of a spill, it is crucial to avoid generating dust.[8] Use a dry clean-up procedure, such as a vacuum cleaner equipped with a HEPA filter.[8] The area should then be dampened to prevent any remaining dust from becoming airborne before final cleaning.

Waste Disposal: All waste materials, including contaminated PPE, empty containers, and cleaning materials, must be collected in suitable, clearly labeled containers for disposal.[8] Waste should be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1] It is important to prevent the release of the compound into the environment.[1][2]

Hygiene Measures: After handling the compound, wash hands and any exposed skin thoroughly.[1][9] Do not eat, drink, or smoke in the laboratory area.[1][9] An eye-wash station and safety shower should be readily accessible.[1][9]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.